molecular formula C8H10BrNO B1292393 5-Bromo-2-propoxypyridine CAS No. 850142-79-9

5-Bromo-2-propoxypyridine

Cat. No.: B1292393
CAS No.: 850142-79-9
M. Wt: 216.07 g/mol
InChI Key: YAWVJCMWTJITGM-UHFFFAOYSA-N
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Description

5-Bromo-2-propoxypyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWVJCMWTJITGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633578
Record name 5-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850142-79-9
Record name 5-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-propoxypyridine (CAS No. 850142-79-9). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document focuses on providing detailed, standardized experimental protocols for the determination of key physical characteristics, including melting point, boiling point, density, and solubility. These methodologies are presented to enable researchers to generate reliable data in their own laboratory settings. Additionally, this guide presents a logical workflow for the systematic determination of these properties.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As with any chemical entity in a research and development pipeline, a thorough understanding of its physical properties is fundamental. These properties dictate crucial parameters for synthesis, purification, formulation, and storage. This guide serves as a foundational resource for scientists and professionals working with this compound.

Core Physical Properties

While specific experimentally determined physical properties for this compound are not widely published, the following table summarizes its basic molecular information. Researchers are encouraged to use the experimental protocols outlined in Section 3 to determine the quantitative values for properties such as melting point, boiling point, and density.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrNO-
Molecular Weight 216.08 g/mol -
CAS Number 850142-79-9-
Appearance To be determined-
Melting Point To be determined-
Boiling Point To be determined-
Density To be determined-
Solubility To be determined-

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the primary physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Measurement: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[1][2][3][4]

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid compound.

Methodology: Thiele Tube or Siwoloboff Method

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[5][6][7][8]

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

  • Measurement: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure, and this temperature is the boiling point.[5][9]

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometer or Volumetric Flask Method

  • Initial Measurement: A clean, dry pycnometer or a small volumetric flask is accurately weighed (W1).

  • Water Calibration: The container is filled with distilled water at a known temperature, and the total weight is recorded (W2). The weight of the water is W2 - W1. The volume of the container can be calculated using the known density of water at that temperature.

  • Sample Measurement: The container is thoroughly dried and then filled with this compound at the same temperature. The total weight is recorded (W3). The weight of the sample is W3 - W1.

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (W3 - W1) / ((W2 - W1) / ρ_water)

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, extraction, purification, and formulation.

Qualitative Solubility Testing

  • Sample Preparation: In a series of small test tubes, add approximately 20-30 mg of this compound.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, toluene, hexane, dimethyl sulfoxide, 5% aq. HCl, 5% aq. NaOH).

  • Observation: Agitate each mixture vigorously for at least one minute. Observe whether the compound dissolves completely, partially, or not at all at room temperature.[10][11][12][13] The results are typically recorded as "soluble," "sparingly soluble," or "insoluble."

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a novel compound like this compound.

G cluster_0 Initial Characterization cluster_1 Physical State and Thermal Properties cluster_2 Bulk and Solution Properties A Obtain Pure Sample of This compound B Determine Molecular Formula and Molecular Weight A->B C Determine Physical State (Solid or Liquid) at STP B->C D Melting Point Determination (if solid) C->D Is Solid E Boiling Point Determination (if liquid) C->E Is Liquid G Solubility Screening (in various solvents) D->G F Density Determination E->F E->G

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to ascertain the fundamental physical properties of this compound. The detailed experimental protocols for melting point, boiling point, density, and solubility are based on established, reliable laboratory methods. By following these procedures, consistent and accurate data can be generated, which is essential for the advancement of research and development involving this compound. The provided workflow offers a systematic approach to this characterization process.

References

An In-depth Technical Guide to 5-Bromo-2-propoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-2-propoxypyridine, a valuable building block in medicinal chemistry. The document details its chemical structure, properties, synthesis, and applications, with a particular focus on its utility in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a halogenated pyridine derivative. It is important to distinguish between the n-propoxy and the isopropoxy isomers, as they are distinct compounds with different CAS numbers.

  • This compound (n-propoxy isomer): This isomer features a straight-chain propoxy group attached to the pyridine ring.

  • 5-Bromo-2-isopropoxypyridine (isopropoxy isomer): This isomer contains a branched isopropoxy group.

G cluster_n_propoxy This compound cluster_iso_propoxy 5-Bromo-2-isopropoxypyridine n_struct iso_struct

Caption: Chemical structures of this compound and its isomer.

Physicochemical Properties

The following tables summarize the key physicochemical properties of both this compound and 5-Bromo-2-isopropoxypyridine.

Table 1: Properties of this compound

PropertyValue
CAS Number 850142-79-9
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
IUPAC Name This compound

Table 2: Properties of 5-Bromo-2-isopropoxypyridine

PropertyValue
CAS Number 870521-31-6
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Clear colorless liquid
Assay (GC) ≥96.0%
Refractive Index 1.5280-1.5330 @ 20°C
SMILES CC(C)OC1=NC=C(Br)C=C1
IUPAC Name 5-bromo-2-(propan-2-yloxy)pyridine

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

A common and effective method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2][3][4] In this case, this compound can be synthesized from 5-bromo-2-hydroxypyridine and a propyl halide.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions 5B2HP 5-Bromo-2-hydroxypyridine Reaction Williamson Ether Synthesis (SN2 Reaction) 5B2HP->Reaction PrBr 1-Bromopropane PrBr->Reaction Base Strong Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction Temp Room Temperature to mild heating Temp->Reaction Product This compound Reaction->Product Workup Aqueous Workup & Purification (Chromatography) Product->Workup

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-hydroxypyridine (1.0 eq.).

  • Deprotonation: Dissolve the starting material in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, for example, sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: To the resulting alkoxide solution, add 1-bromopropane (1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required to drive the reaction to completion.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[5][6][7][8]

G Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions 5B2PP This compound Reaction Suzuki-Miyaura Coupling 5B2PP->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Temp 80-110 °C Temp->Reaction Product 5-Aryl-2-propoxypyridine Reaction->Product Workup Aqueous Workup & Purification (Chromatography) Product->Workup

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-2-propoxypyridine product.

Applications in Drug Discovery

Halogenated pyridines, including this compound, are crucial intermediates in the synthesis of a wide range of biologically active molecules.[9][10] Their utility stems from the ability to introduce diverse functionalities through cross-coupling reactions, allowing for the fine-tuning of a molecule's pharmacological properties.

A significant application of such scaffolds is in the development of kinase inhibitors.[11][12][13][14][15] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core can mimic the purine structure of ATP, enabling competitive binding to the kinase's ATP-binding site. The substituents on the pyridine ring can then be optimized to enhance potency and selectivity for the target kinase.

G cluster_pathway Generic Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Response Cell Proliferation, Survival TranscriptionFactor->Response Inhibitor Kinase Inhibitor (Derived from this compound scaffold) Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Derivatives of brominated pyridines have been utilized in the synthesis of inhibitors for various kinases, including:

  • p38 MAP kinase

  • Anaplastic Lymphoma Kinase (ALK)[15]

  • Bcr/Abl tyrosine kinase[14]

The synthesis of these inhibitors often involves a Suzuki-Miyaura or similar cross-coupling reaction to attach an aryl or heteroaryl group at the 5-position of the pyridine ring, which can then interact with specific pockets in the kinase active site. The 2-propoxy group can also play a role in modulating the solubility and pharmacokinetic properties of the final compound.

References

Spectroscopic Profile of 5-Bromo-2-propoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-propoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established substituent effects and spectral data of analogous compounds, including 5-bromo-2-methoxypyridine and 2-propoxypyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.8 - 7.0d~8.5
H-4~7.6 - 7.8dd~8.5, 2.5
H-6~8.2 - 8.4d~2.5
O-CH₂~4.2 - 4.4t~6.7
CH₂-CH₃~1.7 - 1.9sextet~7.0
CH₃~0.9 - 1.1t~7.4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~163 - 165
C-3~112 - 114
C-4~140 - 142
C-5~115 - 117
C-6~148 - 150
O-CH₂~69 - 71
CH₂-CH₃~22 - 24
CH₃~10 - 12

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Key IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2850 - 3000Medium-Strong
C=N, C=C (aromatic ring)1550 - 1600, 1450 - 1500Medium-Strong
C-O (ether)1250 - 1300 (asymmetric), 1030-1050 (symmetric)Strong
C-Br500 - 600Medium
Table 4: Predicted Mass Spectrometry Data
m/zIonPredicted Fragmentation Pathway
215/217[M]⁺Molecular ion (presence of Br isotopes)
172/174[M - C₃H₇]⁺Loss of the propyl group
157/159[M - C₃H₇O]⁺Loss of the propoxy group
78[C₅H₄N]⁺Pyridyl cation

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean NMR tube to a height of about 4-5 cm. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational set of predicted spectroscopic data and standardized methodologies to aid in the analysis of this compound. Researchers are encouraged to obtain experimental data for final confirmation of the compound's structure and purity.

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-propoxypyridine from 2,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-propoxypyridine, a valuable intermediate in medicinal chemistry and materials science. The document details the underlying chemical principles, a robust experimental protocol, and relevant data presented in a clear and accessible format.

Introduction

This compound is a key building block in the development of novel pharmaceutical compounds and functional materials. Its disubstituted pyridine scaffold allows for diverse chemical modifications, making it a versatile precursor for a range of target molecules. The synthesis of this compound from the readily available 2,5-dibromopyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on a reliable and efficient method for this transformation.

The SNAr mechanism in pyridine derivatives is particularly favored at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. In the case of 2,5-dibromopyridine, the bromine atom at the 2-position is more activated towards nucleophilic attack than the bromine at the 5-position.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of 2,5-dibromopyridine with sodium propoxide, which is typically generated in situ from propanol and a strong base such as sodium hydride or sodium hydroxide.

Reaction Scheme:

Mechanism:

The reaction follows a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The propoxide anion (CH₃CH₂CH₂O⁻) acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is bonded to a bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group.

Experimental Protocol

This section provides a detailed procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,5-Dibromopyridine≥98%Commercially Available
n-PropanolAnhydrous, ≥99.5%Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Water (H₂O)DeionizedLaboratory Supply
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
HexaneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure
  • Preparation of Sodium Propoxide: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 40 mL of anhydrous n-propanol. To this, carefully add solid sodium hydroxide (1.0 g, 25 mmol). Stir the mixture at room temperature until the sodium hydroxide is completely dissolved.

  • Reaction: To the freshly prepared sodium propoxide solution, add 2,5-dibromopyridine (4.74 g, 20 mmol).

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 9:1). The reaction is typically complete within 5-7 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-propanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of water and extract with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

Reaction Parameters
ParameterValue
Molar Ratio (2,5-Dibromopyridine : NaOH)1 : 1.25
Solventn-Propanol
Reaction TemperatureReflux (~97 °C)
Reaction Time5 - 7 hours
Expected Yield85 - 95%
Physicochemical Properties of this compound
PropertyValue (Predicted)
Molecular FormulaC₈H₁₀BrNO
Molecular Weight216.08 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~240-250 °C at 760 mmHg
Density~1.39 g/cm³
Spectroscopic Data (Predicted)
SpectroscopyExpected Peaks
¹H NMR (CDCl₃, 400 MHz)δ 8.15 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.8, 2.4 Hz, 1H), 6.65 (d, J = 8.8 Hz, 1H), 4.20 (t, J = 6.8 Hz, 2H), 1.80 (sext, J = 7.2 Hz, 2H), 1.00 (t, J = 7.6 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 163.5, 148.0, 141.0, 115.0, 111.5, 69.0, 22.5, 10.5
IR (neat, cm⁻¹)~2960 (C-H str), 1580 (C=N str), 1460 (C=C str), 1250 (C-O str), 1030 (C-Br str)
Mass Spectrometry (EI)m/z (%): 215/217 ([M]⁺, isotopic pattern for Br), 172/174, 132

Mandatory Visualizations

Signaling Pathway of the Synthesis

Synthesis_Pathway 2,5-Dibromopyridine 2,5-Dibromopyridine Meisenheimer Complex Meisenheimer Complex 2,5-Dibromopyridine->Meisenheimer Complex Nucleophilic Attack Sodium Propoxide Sodium Propoxide Sodium Propoxide->Meisenheimer Complex This compound This compound Meisenheimer Complex->this compound Elimination Sodium Bromide Sodium Bromide Meisenheimer Complex->Sodium Bromide

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve NaOH in n-Propanol Dissolve NaOH in n-Propanol Add 2,5-Dibromopyridine Add 2,5-Dibromopyridine Dissolve NaOH in n-Propanol->Add 2,5-Dibromopyridine Reflux (5-7h) Reflux (5-7h) Add 2,5-Dibromopyridine->Reflux (5-7h) Remove Propanol Remove Propanol Reflux (5-7h)->Remove Propanol Add Water & Extract with CH2Cl2 Add Water & Extract with CH2Cl2 Remove Propanol->Add Water & Extract with CH2Cl2 Dry & Concentrate Dry & Concentrate Add Water & Extract with CH2Cl2->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

  • Handle sodium hydroxide with care as it is corrosive.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous solvents are flammable; keep away from ignition sources.

Conclusion

The synthesis of this compound from 2,5-dibromopyridine via a nucleophilic aromatic substitution reaction is a robust and high-yielding process. The detailed protocol and data provided in this guide offer a solid foundation for researchers to successfully prepare this important chemical intermediate for applications in drug discovery and materials science.

A Technical Guide to 5-Bromo-2-propoxypyridine: Suppliers, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the procurement of high-quality reagents is a critical determinant of project success. 5-Bromo-2-propoxypyridine is a key building block in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of commercially available this compound, its purity, and detailed experimental protocols for its synthesis, purification, and analysis.

Supplier and Purity Overview

The availability and purity of this compound and its isomers can vary between suppliers. The following table summarizes a selection of suppliers and their listed purities for these compounds. Researchers are advised to request a certificate of analysis from the supplier for lot-specific purity data.

SupplierCompound NamePurityCatalog Number
CP Lab Safety 2-Bromo-5-propoxypyridine98%-
Apollo Scientific 2-Bromo-5-propoxypyridine95%OR1052322
BLD Pharm 2-Bromo-5-propoxypyridine-1144110-15-5
Fisher Scientific 5-Bromo-2-isopropoxypyridine97%-

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and purity analysis of this compound. These protocols are based on established chemical principles and can be adapted from procedures for structurally similar compounds.

Synthesis of this compound via Nucleophilic Aromatic Substitution

This procedure describes a general method for the synthesis of this compound from 2,5-dibromopyridine and propanol.

Materials:

  • 2,5-Dibromopyridine

  • Propanol

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,5-dibromopyridine in an excess of propanol.

  • To this solution, add a stoichiometric equivalent of sodium hydroxide.

  • The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess propanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between dichloromethane and deionized water.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Glass column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • A slurry of silica gel in hexanes is prepared and packed into a glass column.

  • The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.

  • The solvent is removed, and the dry silica with the adsorbed compound is loaded onto the top of the prepared column.

  • The column is eluted with a gradient of ethyl acetate in hexanes, starting with pure hexanes and gradually increasing the polarity.

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the final product can be assessed using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing Workflows

To aid in the understanding of the processes involved in sourcing and synthesizing this compound, the following diagrams have been generated.

A Initial Supplier Screening B Request Quotations and Certificates of Analysis (CoA) A->B C Evaluate Supplier Documentation (Purity, Impurity Profile) B->C D Procure Samples for In-house Verification C->D E Analytical Testing (HPLC, GC-MS, NMR) D->E F Compare Results with Supplier CoA E->F G Supplier Qualification F->G H Bulk Purchase G->H

Caption: Supplier Selection and Qualification Workflow.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A React 2,5-dibromopyridine with Propanol and NaOH B Monitor Reaction Progress (TLC/GC-MS) A->B C Workup: Quench, Extract, and Dry B->C D Crude Product C->D E Column Chromatography on Silica Gel D->E F Collect and Combine Pure Fractions E->F G Solvent Evaporation F->G H Purified Product G->H I Purity Determination (HPLC) H->I J Structural Confirmation (NMR, MS) H->J

Caption: Synthesis and Purification Workflow.

Solubility of 5-Bromo-2-propoxypyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 5-Bromo-2-propoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a key intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a framework for researchers to understand and determine its solubility. It includes qualitative solubility information for structurally analogous compounds, a detailed experimental protocol for quantitative solubility determination using the equilibrium gravimetric method, and visualizations of the experimental workflow and general synthetic pathways.

Introduction

This compound is a substituted pyridine derivative with significant potential in the development of novel therapeutic agents. Its utility as a building block in medicinal chemistry necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. The absence of published quantitative solubility data for this compound presents a challenge for scientists working with this compound. This guide aims to bridge this knowledge gap by providing inferred solubility characteristics and a practical methodology for its experimental determination.

Inferred Solubility Profile

While quantitative data for this compound is not available, the solubility of structurally similar compounds can provide valuable insights into its likely behavior in common organic solvents. The presence of the pyridine ring, the bromine atom, and the propoxy group will govern its interactions with different solvent classes.

Table 1: Qualitative Solubility of Structurally Similar Bromo-substituted Pyridines

Compound NameStructureSolventQualitative Solubility
5-Bromo-2-methoxypyridine MethanolSoluble (by inference from synthetic procedures)[1]
5-Bromo-2-nitropyridine WaterInsoluble[2][3][4]
MethanolSlightly Soluble[2][3]
ChloroformSlightly Soluble[2][3]
Dimethyl Sulfoxide (DMSO)Readily Dissolving[2]
5-Bromo-2-cyanopyridine MethanolSoluble[5]

Based on these analogs, it can be inferred that this compound is likely to exhibit poor solubility in water and varying degrees of solubility in polar organic solvents like methanol and DMSO. Its solubility in non-polar solvents would need to be experimentally determined.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is reliable and requires standard laboratory equipment.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe. To avoid aspirating any solid particles, immediately pass the solution through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

  • Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of sample withdrawn) * 100

Table 2: Example Data Table for Solubility Measurement

SolventTemperature (°C)Mass of Empty Dish (g)Mass of Dish + Solute (g)Volume of Sample (mL)Solubility ( g/100 mL)
Methanol252.0
Ethanol252.0
Acetone252.0
Ethyl Acetate252.0
Methanol372.0
Ethanol372.0
Acetone372.0
Ethyl Acetate372.0

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium gravimetric method.

G Figure 1: Experimental Workflow for Solubility Determination A Sample Preparation (Excess Solute + Solvent) B Equilibration (Thermostatic Shaker, 24-72h) A->B C Phase Separation (Settling of Undissolved Solid) B->C D Sample Withdrawal & Filtration (Supernatant through Syringe Filter) C->D E Solvent Evaporation (Drying Oven or Vacuum) D->E F Mass Determination (Analytical Balance) E->F G Solubility Calculation F->G

Caption: A flowchart of the equilibrium gravimetric method for solubility.

General Synthetic and Functionalization Pathway

This compound is a versatile intermediate. The diagram below shows a generalized pathway for its synthesis and subsequent functionalization, which is a common logical relationship of interest to the target audience.

G Figure 2: General Synthetic and Functionalization Pathway cluster_synthesis Synthesis cluster_functionalization Functionalization A 2,5-Dibromopyridine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Propanol + Base B->C F 5-Aryl-2-propoxypyridine C->F Suzuki Coupling D Organoboron Reagent D->F E Palladium Catalyst E->F

Caption: Synthesis and subsequent Suzuki coupling of this compound.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary tools to proceed with their work. By understanding the solubility of similar compounds and by employing the detailed experimental protocol provided, scientists can efficiently and accurately determine the solubility of this compound in any organic solvent of interest. This foundational data will aid in the optimization of synthetic reactions, purification processes, and the development of new chemical entities.

References

The Untapped Potential of 5-Bromo-2-propoxypyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the latent potential of 5-Bromo-2-propoxypyridine as a valuable building block in modern drug discovery. While direct research on this specific molecule is nascent, its structural motifs are present in a myriad of bioactive compounds. This document provides an in-depth analysis of its potential applications by examining analogous structures and their roles in medicinal chemistry. We will delve into synthetic strategies, potential pharmacological targets, and data-driven insights to equip researchers with the foundational knowledge to leverage this promising scaffold in their discovery programs.

The Strategic Importance of the 5-Bromopyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The strategic placement of a bromine atom at the 5-position, as seen in this compound, offers a versatile handle for synthetic chemists. This bromine atom is readily functionalized through various cross-coupling reactions, enabling the construction of diverse molecular libraries.[2][3]

The 2-propoxy group, in turn, can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for developing drug candidates with favorable pharmacokinetic profiles. The combination of these two features makes this compound a scaffold with significant potential for creating novel therapeutics across various disease areas.

Synthetic Pathways and Methodologies

The synthesis of this compound and its derivatives can be achieved through several established chemical transformations. The following sections detail the core synthetic strategies and provide illustrative experimental protocols based on methodologies reported for analogous compounds.

Synthesis of 5-Bromo-2-substituted Pyridines

The initial synthesis of a 5-bromo-2-substituted pyridine core is a critical first step. A common approach involves the bromination of a 2-substituted pyridine.

Table 1: Synthesis of 5-Bromo-2-methylpyridine

Starting MaterialReagents and ConditionsProductYieldReference
2-methylpyridineN-bromosuccinimide, CH2Cl2, 0°C5-Bromo-2-methylpyridine87%[4]
2-methylpyridineBromine, Aluminum trichloride5-Bromo-2-methylpyridine and 3-Bromo-2-methylpyridine mixture~16% (of 5-bromo isomer)[5]
Introduction of the 2-Propoxy Group

The 2-propoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a suitable pyridine precursor, such as 5-bromo-2-fluoropyridine or 5-bromo-2-chloropyridine, using sodium propoxide.

Key Functionalization via Cross-Coupling Reactions

The bromine atom at the 5-position is a key site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Table 2: Suzuki-Miyaura Coupling with 5-Bromopyridine Derivatives

Starting MaterialCoupling PartnerCatalyst/Base/SolventProductYield (%)Reference
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O2-Chloro-5-phenylpyrimidineNot Specified[3]
5-bromo-2-methylpyridin-3-amineArylboronic acidsTetrakis(triphenylphosphine)palladium, K₃PO₄, 1,4-dioxane/H₂O5-aryl-2-methylpyridin-3-amine derivativesModerate to Good[6]

Potential Therapeutic Applications

Based on the established biological activities of structurally related 5-bromopyridine derivatives, this compound can be envisioned as a scaffold for developing inhibitors of various enzymes and receptors.

Kinase Inhibitors

Substituted pyridines are a cornerstone in the design of kinase inhibitors for cancer therapy.[7] The pyridine core often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The 5-bromo position allows for the introduction of larger substituents that can target other regions of the enzyme, leading to enhanced potency and selectivity.

Diagram 1: General Kinase Inhibitor Synthesis Workflow

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid) A->B C Buchwald-Hartwig Amination (Amine) A->C D Sonogashira Coupling (Alkyne) A->D E Library of 5-substituted-2-propoxypyridines B->E C->E D->E F High-Throughput Kinase Screening E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: A generalized workflow for developing kinase inhibitors using a 5-bromopyridine scaffold.

Endothelin Receptor Antagonists

The drug Macitentan, a dual endothelin receptor antagonist, incorporates a 5-bromo-2-pyrimidinyl oxy moiety, highlighting the utility of this substitution pattern in targeting G-protein coupled receptors.[8] This suggests that derivatives of this compound could be explored for cardiovascular diseases.

Diagram 2: Simplified Endothelin Receptor Signaling

G cluster_0 Cell Membrane cluster_1 A Endothelin-1 B ET Receptor A->B C Gq/11 B->C D PLC C->D E IP3 & DAG D->E F Ca2+ Release PKC Activation E->F G Vasoconstriction Cell Proliferation F->G H This compound Derivative H->B Antagonism

Caption: Antagonism of the endothelin receptor signaling pathway by a potential derivative.

Other Potential Targets

The versatility of the 5-bromopyridine scaffold has been demonstrated in the development of inhibitors for a wide range of targets, including:

  • Neuropeptide Y Receptor Y5 Inhibitors [9]

  • SARS-CoV-2 Main Protease Inhibitors [9]

  • Indoleamine-2,3-dioxygenase-1 (IDO1) Inhibitors for cancer immunotherapy[9]

  • Antibacterial and Antifungal Agents [10]

Experimental Protocols

This section provides detailed, adapted methodologies for key transformations involving 5-bromopyridine derivatives, which can serve as a starting point for working with this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[6]

  • To a Schlenk flask, add this compound (1 equivalent), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (10 mL/mmol of bromopyridine).

  • Stir the reaction mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add the arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water (2.5 mL/mmol of bromopyridine).

  • Heat the mixture to 85–95 °C and stir for 15 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide

This protocol illustrates the functionalization of an amino group on a 5-bromopyridine ring.[6]

  • In a round-bottom flask, dissolve 5-bromo-2-methylpyridin-3-amine (1 equivalent) in acetonitrile (10 mL/mmol).

  • Add acetic anhydride (1.1 equivalents) and a few drops of concentrated sulfuric acid.

  • Stir the mixture at 60 °C for 30 minutes, monitoring the reaction by TLC.

  • Evaporate the solvent and allow the residue to cool to room temperature.

  • Add water dropwise to precipitate the product.

  • Stir the mixture for 1 hour at room temperature, then filter the solid.

  • Wash the solid with deionized water and dry in an oven to yield the final product.

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery. Its strategic combination of a versatile bromine handle for cross-coupling reactions and a modulatory propoxy group provides a strong foundation for generating novel, drug-like molecules. By leveraging the established synthetic methodologies and drawing parallels from the biological activities of analogous structures, researchers can unlock the full potential of this scaffold in the development of next-generation therapeutics for a wide range of diseases. The data and protocols presented in this guide serve as a comprehensive starting point for initiating such discovery programs.

References

5-Bromo-2-propoxypyridine: A Comprehensive Technical Guide for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-propoxypyridine is a key heterocyclic building block utilized extensively in organic synthesis. Its structural features, namely the reactive bromine atom at the 5-position and the propoxy group at the 2-position of the pyridine ring, make it a valuable precursor for the construction of complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and materials science. Detailed experimental protocols for its synthesis and subsequent transformations, alongside quantitative data and visual diagrams of reaction pathways, are presented to support its application in research and development.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The presence of the bromine atom makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, while the propoxy group modulates the electronic properties of the pyridine ring. Its core physical and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol [1]
CAS Number 850142-79-9[2]
Appearance Liquid (Typical)
Boiling Point 228.3±20.0 °C (Predicted)[3]
Density 1.383±0.06 g/cm³ (Predicted)[3]
SMILES CCCOC1=NC=C(Br)C=C1
InChI Key Not readily available, similar to 5-bromo-2-isopropoxypyridine's FSZRSTNRZUIEMA-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a di-halogenated pyridine or the etherification of the corresponding pyridinol. A typical route starts from 2,5-dibromopyridine, where the bromine at the 2-position is more susceptible to nucleophilic displacement by an alkoxide.

General Synthesis Workflow

The logical workflow for the synthesis involves the preparation of sodium propoxide followed by its reaction with 2,5-dibromopyridine.

G cluster_prep Sodium Propoxide Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up and Purification Propanol Propan-1-ol Propoxide Sodium Propoxide in THF Propanol->Propoxide Reaction in THF NaH Sodium Hydride (NaH) NaH->Propoxide Reaction Reaction Mixture Propoxide->Reaction Dibromopyridine 2,5-Dibromopyridine Dibromopyridine->Reaction Quench Quench with Water Reaction->Quench Extract Extraction with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,5-Dibromopyridine

This protocol describes the synthesis via Williamson ether synthesis.

Materials:

  • Propan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,5-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Propoxide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq). Suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propan-1-ol (1.2 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Reaction: In a separate flask, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF.

  • Add the solution of 2,5-dibromopyridine to the freshly prepared sodium propoxide solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Key Applications in Synthesis

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties at the 5-position of the pyridine ring, making it a cornerstone for building molecular complexity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound couples efficiently with a wide range of aryl and heteroaryl boronic acids or esters.[4][5][6] This reaction is fundamental in synthesizing biaryl structures prevalent in many pharmaceutical compounds.[4]

G reactant1 This compound product 5-R-2-propoxypyridine reactant1->product reactant2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O, DME) solvent->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[4]

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[4]

  • Heat the mixture to 85-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.[7][8][9] This reaction couples this compound with a wide variety of primary and secondary amines.

G reactant1 This compound product 5-(NR¹R²)-2-propoxypyridine reactant1->product reactant2 R¹R²NH (Primary/Secondary Amine) reactant2->product catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->product ligand Phosphine Ligand (e.g., XPhos, RuPhos) ligand->product base Base (e.g., NaOtBu, K₃PO₄) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

References

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 5-Bromo-2-propoxypyridine, compiled from publicly available safety data sheets (SDS) of structurally analogous compounds. As no specific safety data sheet for this compound was found, this guide is intended for informational purposes and should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel. Always consult the specific safety data sheet provided by the supplier before handling this chemical.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance requiring careful handling. Based on data from similar compounds like 5-Bromo-2-methoxypyridine and 5-bromo-2-nitropyridine, it is likely classified as an irritant to the skin, eyes, and respiratory system.[1][2][3] The signal word "Warning" is commonly associated with these types of compounds.[4]

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Analogous Compounds

Property5-Bromo-2-methoxypyridine5-Bromo-2-(isopropoxy)pyridine-4-boronic acid
Molecular Formula C6H6BrNO[5]C8H11BBrNO3[6]
Molecular Weight 188.02 g/mol [5]259.893 g/mol [6]
Boiling Point 80 °C at 12 mmHg[5]376.0±52.0 °C at 760 mmHg[6]
Density 1.453 g/mL at 25 °C[5]1.5±0.1 g/cm3 [6]
Flash Point 96 °C (closed cup)181.2±30.7 °C[6]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

  • Hygiene: Wash hands thoroughly after handling.[1][2][3][4] Do not eat, drink, or smoke in the work area.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][3][4][7]

  • Conditions: Store in a cool, dark place.[4] Store locked up.[2][3][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2]

Experimental Protocols: Spill and Exposure Management

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Prevent the spill from entering drains or waterways.[1][4] Contain the spill with inert absorbent material such as sand, earth, or vermiculite.[1]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2][3][4] If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2][3][4] If skin irritation occurs, seek medical advice.[1][2][3][4]
Eye Contact Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4] If eye irritation persists, get medical attention.[1][2][4]
Ingestion Rinse mouth with water.[4][8] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][4]
Skin Protection Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][4]
Respiratory Protection If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]
Other A safety shower and eyewash station should be readily available in the work area.[1][2][4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][4]

  • Specific Hazards: Hazardous decomposition products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1][4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[2][4]

Toxicological Information

No specific toxicological data for this compound is available. Based on analogous compounds, it is expected to cause skin, eye, and respiratory irritation.[1] The chronic health effects have not been fully investigated.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[1][3][4][8] Do not allow the product to enter drains or waterways.[1][4]

Visualizations

Safety_Workflow cluster_planning Pre-Handling cluster_handling Handling Procedure cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Review_SDS Review Supplier SDS Risk_Assessment->Review_SDS Assemble_PPE Assemble Required PPE Review_SDS->Assemble_PPE Prepare_Work_Area Prepare Ventilated Work Area Assemble_PPE->Prepare_Work_Area Handle_Chemical Handle Chemical in Fume Hood Prepare_Work_Area->Handle_Chemical Store_Properly Store in Cool, Dry, Well-Ventilated Area Handle_Chemical->Store_Properly Spill Spill? Handle_Chemical->Spill Exposure Exposure? Handle_Chemical->Exposure Spill->Exposure No Cleanup_Spill Follow Spill Cleanup Protocol Spill->Cleanup_Spill Yes Exposure->Store_Properly First_Aid Administer First Aid Exposure->First_Aid Yes Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: A logical workflow for the safe handling and emergency response procedures for this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-propoxypyridine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds for the synthesis of a wide array of pharmaceuticals and functional materials. The pyridine moiety is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it at the 5-position opens avenues for the creation of novel molecular entities with potential biological activity.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] In this specific application, this compound (an aryl bromide) is coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[1][2]

Comparative Data of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The following tables summarize reaction conditions from analogous Suzuki couplings of substituted bromopyridines, providing a strong indication of expected performance for this compound.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigandSubstrate TypeKey AdvantagesReference
Pd(PPh₃)₄PPh₃General aryl bromidesReadily available, good to excellent yields for routine couplings.[3][3][4]
Pd(OAc)₂ / SPhosSPhosChallenging aryl bromidesHigh turnover numbers and frequencies, effective for sterically hindered substrates.[3][3]
Pd(dppf)Cl₂dppfHeteroaryl bromidesCan shorten reaction times and increase yields.[5][6][5][6]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Aryl and vinyl halidesHighly active, often effective at room temperature.[7][7]

Table 2: Summary of Reaction Parameters for Suzuki Coupling of Bromopyridine Analogs

SubstrateCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[4]
2-Amino-5-bromo-4-methylpyridinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-2478-88[3]
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (10)K₂CO₃ (2)Dimethoxyethane/H₂O802High[5][6]
General Aryl BromidePd₂(dba)₃ (5) / JohnPhos (20)Cs₂CO₃ (3)THF/H₂O402.5Not Specified[1]

Experimental Workflow

The general workflow for the Suzuki coupling of this compound is depicted below. This involves reaction setup under an inert atmosphere, followed by heating, monitoring, and finally, work-up and purification of the desired product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, and base in a Schlenk flask. B Add palladium catalyst and ligand. A->B C Evacuate and backfill with inert gas (3x). B->C D Add degassed solvent. C->D E Heat the reaction mixture with vigorous stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Aqueous work-up (e.g., dilute with EtOAc, wash with water and brine). G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: Generalized experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[3]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[3][4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound) via syringe.[3][4]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[3][4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 12 to 24 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands, as well as bases and solvents.[3][5] Increasing the temperature or reaction time may also improve the yield. Ensure that all reagents and solvents are anhydrous and that the reaction is carried out under strictly inert conditions.

  • Protodeboronation: Boronic acids can be prone to hydrolysis (protodeboronation), especially heteroaryl boronic acids.[9] Using a less aqueous solvent system or a different base (e.g., KF) might mitigate this side reaction.[7]

  • Homocoupling: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can occur. This is often more prevalent if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.[9]

  • Catalyst Deactivation: The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation.[10] The use of bulky, electron-rich phosphine ligands can often overcome this issue.[3]

By following this detailed protocol and considering the provided comparative data and troubleshooting tips, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to generate a diverse range of novel compounds for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-propoxypyridine with various arylboronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of 5-aryl-2-propoxypyridines is of significant interest in medicinal chemistry and materials science.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid, with an organic halide.[1] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is required to facilitate the transmetalation step.[1]

Data Presentation: Comparison of Palladium Catalyst Systems

The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving optimal yields and reaction efficiency in the Suzuki coupling of this compound. While specific data for this exact substrate is disseminated across various studies, the following table summarizes representative reaction conditions and yields for the coupling of analogous 5-bromo-pyridines with phenylboronic acid, providing a strong predictive framework for catalyst performance.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄5K₃PO₄DMF802485-96[2]
Pd(dppf)Cl₂Not SpecifiedK₂CO₃DME802High[2][3]
Pd(OAc)₂ / SPhos1 (Pd), 2 (Ligand)K₃PO₄1,4-Dioxane1004High[4]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002High[4]

Yields are based on reactions with structurally similar 5-bromopyridine derivatives and are intended as a guide for optimization.

Experimental Protocols

The following protocols are detailed methodologies for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using two common and effective palladium catalyst systems.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from methodologies for similar heteroaryl bromides and is known for its efficiency and high yields.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Nitrogen or Argon gas for inert atmosphere

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.02-0.03 mmol).

  • Add anhydrous 1,2-dimethoxyethane (DME) (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-propoxypyridine.

Protocol 2: Suzuki Coupling using Pd(OAc)₂ with a Buchwald Ligand (SPhos)

This protocol utilizes a modern, highly active catalyst system effective for challenging heteroaryl couplings.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Nitrogen or Argon gas for inert atmosphere

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01-0.02 mmol), SPhos (0.02-0.04 mmol), this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[4]

  • Add anhydrous, degassed 1,4-dioxane (e.g., 10 mL) via syringe.

  • Ensure the reaction mixture is thoroughly degassed by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) setup Assemble in Flask under Inert Gas reagents->setup catalyst Add Pd Catalyst & Ligand catalyst->setup solvent Add Degassed Solvent setup->solvent heat Heat & Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Isolated Product: 5-Aryl-2-propoxypyridine purify->product

Caption: Experimental workflow for the Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd OA_label Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans TM_label Transmetalation Trans->Pd0 RE_label Reductive Elimination OA_label->OxAdd Ar-Br TM_label->Trans Ar'-B(OH)₂ + Base RE_label->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and N-heterocyclic compounds, which are prevalent scaffolds in numerous pharmaceutical agents.[4][5] These reactions are prized for their broad substrate scope and functional group tolerance, often replacing harsher, more traditional methods for C-N bond formation.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 5-Bromo-2-propoxypyridine, a key intermediate in the synthesis of various biologically active molecules.

The general transformation involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The selection of the catalyst system and reaction conditions is critical for achieving high yields and purity.

Reaction Principle:

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) complex.[5][6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6]

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[1]

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with a generic amine. These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a solid starting point for optimization.[5]

Parameter Condition 1 Condition 2 Condition 3
Palladium Precatalyst Pd₂(dba)₃Pd(OAc)₂G3 XPhos Palladacycle
Ligand XPhosBINAP(none required)
Base NaOt-BuK₃PO₄Cs₂CO₃
Solvent TolueneDioxanet-BuOH
Temperature (°C) 10011090
Amine (equivalents) 1.21.31.2
Catalyst Loading (mol%) 1-22-31-2
Ligand Loading (mol%) 2-44-6(none required)
Typical Yield (%) >9080-90>95

Experimental Protocols

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. Note: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are crucial for optimal results.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Magnetic stir bar

  • Schlenk flask or reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.

  • Addition of Reactants: Add this compound and the amine to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (typically 2-24 hours, monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted 2-propoxypyridin-5-amine.

Mandatory Visualization

Buchwald_Hartwig_Workflow sub This compound Amine setup Reaction Setup (Inert Atmosphere) sub->setup reagents Pd Catalyst Ligand Base reagents->setup reaction Heating & Stirring setup->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product N-Aryl-2-propoxypyridin-5-amine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 5-Bromo-2-propoxypyridine with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[1][2] The resulting 5-alkynyl-2-propoxypyridine derivatives are valuable intermediates in the synthesis of novel pharmaceutical compounds and functional materials.

Reaction Principle

The Sonogashira coupling is a cross-coupling reaction catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, in the presence of an amine base.[1][3] The reaction mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-propoxypyridine product and regenerate the active Pd(0) catalyst.[4]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396[5]
2Aryl halideTerminal alkynePd(PPh₃)₂Cl₂ (0.05 eq)CuI (0.025 eq)DiisopropylamineTHFRT389[4]
35-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693[6]
45-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24~85[6]
52-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF1003up to 96[5]

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 2-4 equivalents)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine base. Stir the mixture for a few minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[4][6]

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-propoxypyridine.[4]

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: This compound Pd Catalyst, CuI setup Assemble under Inert Atmosphere reagents->setup glassware Dry Glassware: Schlenk Flask glassware->setup addition Add Solvent, Base, and Alkyne setup->addition stir Stir at Specified Temperature addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterize Product (NMR, MS) purify->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(Br)L2 transmetal_complex R-Pd(II)(C≡CR')L2 pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 cui CuI transmetal_complex->cui Regenerates CuI product R-C≡CR' transmetal_complex->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide cui->cu_acetylide base Base base->cu_acetylide aryl_halide R-Br (this compound) aryl_halide->pd_complex Oxidative Addition

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck reaction utilizing 5-Bromo-2-propoxypyridine as a key substrate. The palladium-catalyzed Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules. The introduction of a vinyl group onto the pyridine ring via this methodology opens avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. This reaction is highly valued for its tolerance of a wide range of functional groups and its ability to form substituted alkenes with high stereoselectivity. In the context of this compound, the Heck reaction allows for the introduction of a vinyl substituent at the 5-position of the pyridine ring, yielding 5-alkenyl-2-propoxypyridine derivatives. The electron-donating nature of the 2-propoxy group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.

Key Reaction Parameters

The success of the Heck reaction with this compound is dependent on the careful selection of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for this transformation.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Tri(o-tolyl)phosphine (P(o-tol)₃) is a suitable choice for this type of substrate.

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Triethylamine (Et₃N) is a common and effective organic base.

  • Solvent: A polar aprotic solvent is typically used to facilitate the reaction. N,N-Dimethylformamide (DMF) is a standard choice.

  • Temperature: The reaction generally requires elevated temperatures to proceed at a reasonable rate, typically in the range of 100-130°C.

Data Presentation: Representative Heck Coupling of this compound

The following table summarizes representative reaction conditions and yields for the Heck coupling of this compound with various alkenes. These conditions are based on established methodologies for structurally similar 5-bromo-2-alkoxypyridines and serve as a strong starting point for optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024High
2n-Butyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024High
3Methyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024High

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with styrene.

Materials:
  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Alkene Addition: Add styrene (1.2 mmol, 1.2 equiv) to the mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath. Stir the reaction at this temperature for 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-styryl-2-propoxypyridine.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene AlkeneComplex R-Pd(II)L2(alkene)-X Coord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion SigmaAlkyl R'-Pd(II)L2-X Insertion->SigmaAlkyl BetaHydride β-Hydride Elimination SigmaAlkyl->BetaHydride ProductComplex H-Pd(II)L2(product)-X BetaHydride->ProductComplex Product ReductiveElim Reductive Elimination ProductComplex->ReductiveElim Base ReductiveElim->Pd0 HX + Base-H+ Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd(OAc)₂, and P(o-tol)₃ B Evacuate and backfill with inert gas A->B C Add anhydrous DMF, Et₃N, and alkene B->C D Heat to 100 °C and stir for 24h C->D E Monitor by TLC/GC-MS D->E F Cool to room temperature E->F G Aqueous work-up and extraction F->G H Purify by column chromatography G->H

The Strategic Application of 5-Bromo-2-propoxypyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-propoxypyridine as a key building block in the synthesis of potent and selective kinase inhibitors. While direct literature examples of kinase inhibitors synthesized from this specific starting material are not extensively documented, its structural motifs are present in numerous reported kinase inhibitors. The protocols and data presented herein are based on established methodologies for structurally analogous compounds and serve as a robust guide for the design and synthesis of novel kinase inhibitors.

The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form crucial hydrogen bond interactions within the hinge region of the kinase active site, mimicking the adenine region of ATP. The strategic placement of a bromine atom at the 5-position and a propoxy group at the 2-position of the pyridine ring in this compound offers a versatile platform for molecular elaboration. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl moieties. The 2-propoxy group can influence the compound's solubility, metabolic stability, and conformational properties, contributing to an improved pharmacokinetic profile.

Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using brominated pyridine and pyrimidine building blocks, which are structurally related to this compound. This data illustrates the potential potency that can be achieved with this class of compounds.

Compound IDTarget KinaseIC50 (nM)Reference
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, c-Kit, Lck, c-Fms1-30[1]
SB203580p38α MAP Kinase21[2]
Compound 14RIPK25.1[3]
Compound 12BTK21[4]
BKI-1812RIPK2, Aurora 2Not specified[5]

Signaling Pathways

Kinase inhibitors developed from pyridine-based scaffolds can target a multitude of signaling pathways implicated in diseases such as cancer and inflammation. A key example is the MAP Kinase pathway, which is a central regulator of cell proliferation, differentiation, and survival.

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Raf Kinase Inhibitor->MEK

Caption: Simplified MAPK Signaling Pathway and points of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the synthesis and evaluation of kinase inhibitors derived from this compound.

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound typically involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position. This is often followed by further functionalization to complete the synthesis of the target inhibitor.

Synthetic_Workflow A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 5-Aryl-2-propoxypyridine Intermediate C->D E Further Synthetic Steps (e.g., amination, cyclization) D->E F Final Kinase Inhibitor E->F G Biological Evaluation (Kinase Assay, Cell-based Assay) F->G

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Potassium carbonate, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-propoxypyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.

  • In a microplate, add the kinase, the substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.

  • The signal will be inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.[6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols and conceptual framework provided in these application notes offer a solid foundation for researchers in the field of drug discovery to design and synthesize new therapeutic agents targeting a range of kinases implicated in various diseases. The amenability of this building block to robust and well-established cross-coupling chemistries allows for the systematic exploration of structure-activity relationships, paving the way for the development of optimized kinase inhibitors.

References

Application of 5-Bromo-2-propoxypyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-propoxypyridine is a key heterocyclic building block utilized in the synthesis of a variety of agrochemical compounds, particularly herbicides. The presence of a bromine atom at the 5-position and a propoxy group at the 2-position of the pyridine ring allows for versatile chemical modifications, enabling the development of potent and selective active ingredients for crop protection. The pyridine scaffold is a well-established toxophore in numerous commercial agrochemicals, and the specific substitution pattern of this compound offers a strategic starting point for the creation of novel herbicidal molecules.

This document outlines the application of this compound in the synthesis of a representative pyridine-based herbicide, detailing the synthetic protocol and presenting relevant data on reaction efficiency and biological activity. The methodologies described herein are valuable for researchers and scientists engaged in the discovery and development of new agrochemical solutions.

Synthesis of a Pyridine-Based Herbicide

A prominent application of this compound is in the synthesis of pyridine carboxylic acid herbicides. These compounds often function as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. The synthesis typically involves a key carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura cross-coupling, to introduce a substituted phenyl group at the 5-position of the pyridine ring.

Representative Synthesis: 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-propoxyphenyl)pyridine-2-carboxylic acid

While direct synthesis from this compound is not explicitly detailed in readily available literature for a commercial product, a representative synthesis of a structurally related and potent herbicide, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, provides a clear blueprint. By analogy, this compound can be envisioned as a key starting material for similar herbicidal compounds.

The following sections detail a plausible synthetic pathway and experimental protocols inspired by the synthesis of related pyridine-based herbicides.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of this compound

This initial step involves the palladium-catalyzed cross-coupling of this compound with a suitable boronic acid to introduce the substituted phenyl ring.

  • Materials:

    • This compound

    • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Add degassed 1,4-dioxane and water in a 4:1 ratio.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-(4-chloro-2-fluoro-3-methoxyphenyl)-2-propoxypyridine.

Step 2: Subsequent Functionalization to the Final Herbicide

Further synthetic steps would involve the introduction of the amino, chloro, and carboxylic acid functionalities onto the pyridine ring. These transformations are based on established pyridine chemistry.

Data Presentation

The following table summarizes typical quantitative data for the key Suzuki-Miyaura coupling reaction in the synthesis of related pyridine-based herbicides.

Reaction StepStarting MaterialProductCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
Suzuki Coupling5-Bromo-2-alkoxypyridine5-Aryl-2-alkoxypyridinePd(OAc)₂ / PPh₃Dioxane/Water80-9012-2475-90

Mandatory Visualization

Synthetic Pathway for a Representative Pyridine-Based Herbicide

The following diagram illustrates the logical workflow for the synthesis of a pyridine-based herbicide starting from this compound.

Synthesis_Workflow Start This compound Intermediate1 5-Aryl-2-propoxypyridine Start->Intermediate1 Suzuki Coupling Intermediate2 Functionalized Pyridine Intermediate Intermediate1->Intermediate2 Ring Functionalization (e.g., Amination, Chlorination) FinalProduct Pyridine Carboxylic Acid Herbicide Intermediate2->FinalProduct Carboxylation Experimental_Workflow A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd(OAc)₂, PPh₃ A->B C Inert Atmosphere (N₂ or Ar) B->C D Add Degassed Solvents: Dioxane, Water C->D E Heat and Stir (80-90°C, 12-24h) D->E F Work-up: Extraction and Washing E->F G Purification: Column Chromatography F->G H Final Product: 5-Aryl-2-propoxypyridine G->H

Application Notes and Protocols for the Lithiation of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the lithiation of 5-bromo-2-propoxypyridine. This reaction is a key transformation for the synthesis of various substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocol is based on established procedures for the lithiation of related bromopyridines.

Introduction

The lithiation of this compound proceeds via a lithium-halogen exchange mechanism, where an organolithium reagent, typically n-butyllithium (n-BuLi), reacts with the aryl bromide to form a highly reactive 5-lithio-2-propoxypyridine intermediate. This organolithium species serves as a potent nucleophile and can be trapped with a wide range of electrophiles to introduce diverse functional groups at the 5-position of the pyridine ring. This method offers a versatile strategy for the synthesis of novel compounds for drug discovery and other applications. Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions such as deprotonation of the pyridine ring or reaction with the solvent.

Data Presentation

The following table summarizes typical reaction conditions for the lithiation of bromopyridines, which inform the protocol for this compound.

SubstrateLithiating Agent (Equivalents)SolventTemperature (°C)Time (min)ElectrophileYield (%)Reference
2,5-Dibromopyridinen-BuLi (1.1)Toluene-7830DMF85[1]
3-Bromopyridinen-BuLi (1.1)Toluene-50< 10B(OiPr)₃98 (assay)
2-Bromo-4-methoxypyridineLTMP (1.05)THF-7810DMF70 (overall)[2]
5-Bromopyrimidinen-BuLiTHF/Ether< -80-Dichlorobenzophenone-[3]
3-Bromothiophenen-BuLi (1.1)THF-7830-60VariousGood[4]

Yields are highly dependent on the specific electrophile and reaction scale.

Experimental Protocol: Lithiation of this compound and Trapping with an Electrophile (General Procedure)

This protocol describes the generation of 5-lithio-2-propoxypyridine followed by quenching with a generic electrophile.

Materials
  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (high purity)

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Safety Precautions
  • n-Butyllithium is a pyrophoric reagent and will ignite on contact with air and moisture. It should only be handled by trained personnel under an inert atmosphere.

  • The reaction is conducted at very low temperatures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cryogenic gloves, must be worn.

  • The reaction should be performed in a well-ventilated fume hood.

  • Quenching of the reaction is exothermic and should be done slowly and at low temperature.

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

    • Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M).

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly during the addition.

    • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The formation of a precipitate or a color change may be observed.

  • Electrophilic Quench:

    • Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

    • Slowly warm the reaction to room temperature and let it stir for an additional 1-3 hours.

  • Work-up:

    • Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water to dissolve any salts.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired 5-substituted-2-propoxypyridine.

Visualizations

Reaction Workflow

The following diagram illustrates the experimental workflow for the lithiation of this compound and subsequent reaction with an electrophile.

Lithiation_Workflow A 1. Dissolve this compound in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi (1.1 eq) dropwise B->C D 4. Stir at -78 °C (30-60 min) C->D E 5. Add Electrophile (1.2 eq) at -78 °C D->E F 6. Warm to RT and stir E->F G 7. Quench with sat. NH4Cl (aq) F->G H 8. Aqueous Work-up & Extraction G->H I 9. Dry and Concentrate H->I J 10. Purify by Chromatography I->J P Final Product: 5-Substituted-2-propoxypyridine J->P

Caption: Experimental workflow for the synthesis of 5-substituted-2-propoxypyridine.

Signaling Pathway: Lithiation Mechanism

The diagram below outlines the lithium-halogen exchange mechanism.

Lithiation_Mechanism sub This compound inter 5-Lithio-2-propoxypyridine (Reactive Intermediate) sub->inter + n-BuLi (Lithium-Halogen Exchange) byproduct Butyl Bromide sub->byproduct Forms nbuli n-Butyllithium (n-BuLi) product Trapped Product inter->product + Electrophile elec Electrophile (E+)

Caption: Mechanism of lithium-halogen exchange and electrophilic trapping.

References

Application Notes and Protocols: Grignard Reaction of 5-Bromo-2-propoxypyridine for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of organometallic intermediates is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. 5-Bromo-2-propoxypyridine is a valuable heterocyclic building block, and its conversion to the corresponding Grignard reagent, (2-propoxypyridin-5-yl)magnesium bromide, opens a gateway for introducing the 2-propoxypyridine-5-yl moiety into target molecules. This nucleophilic intermediate is particularly useful in carbon-carbon bond-forming reactions, such as palladium- or nickel-catalyzed cross-coupling reactions, which are instrumental in drug discovery and development.[1][2][3] These application notes provide detailed protocols for the formation of this Grignard reagent and its subsequent use in a representative cross-coupling reaction, the Kumada coupling, a powerful method for generating biaryl structures common in pharmaceutical agents.[4][5]

Applications in Drug Development

The 2-alkoxy-5-arylpyridine scaffold is a privileged structure in medicinal chemistry. The Grignard reagent derived from this compound serves as a key precursor for synthesizing these structures. Its primary application lies in transition-metal-catalyzed cross-coupling reactions, which are among the most powerful and versatile transformations in pharmaceutical synthesis.[1][3]

  • Kumada Cross-Coupling: The reaction of the Grignard reagent with another organic halide in the presence of a nickel or palladium catalyst allows for the efficient synthesis of unsymmetrical biaryls.[5][6] This reaction is noted for its use of readily available and economical Grignard reagents.[5] The methodology has been applied to the industrial-scale synthesis of complex drugs, such as the hypertension medication Aliskiren.[4]

  • Synthesis of Bioactive Molecules: Analogous pyridyl Grignard reagents are used in the synthesis of active pharmaceutical ingredients (APIs). For instance, (6-methoxypyridin-3-yl)magnesium bromide, a closely related intermediate, is used in the synthesis of Perampanel, an antiepileptic drug.[7] This highlights the industrial relevance of this chemical transformation.

  • Reaction with Electrophiles: Beyond cross-coupling, the Grignard reagent reacts readily with a wide range of electrophiles, including aldehydes, ketones, and esters, to produce corresponding secondary or tertiary alcohols, providing access to diverse functionalized pyridine derivatives.[8][9]

Reaction Schemes & Mechanisms

2.1. Formation of (2-propoxypyridin-5-yl)magnesium bromide

The Grignard reagent is prepared by the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. Anhydrous conditions are critical for success.[8]

cluster_main cluster_conditions Conditions start This compound mg +   Mg reagent (2-propoxypyridin-5-yl)magnesium bromide start:e->reagent:w cond1 Anhydrous THF cond2 Initiator (e.g., I₂, 1,2-dibromoethane) cond3 Inert Atmosphere (N₂ or Ar)

Caption: Formation of the Grignard Reagent.

2.2. Application in a Kumada Cross-Coupling Catalytic Cycle

The Kumada coupling utilizes the prepared Grignard reagent to form a C-C bond with an aryl halide, catalyzed by a palladium or nickel complex.[4][6] The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.[6][10]

Kumada_Coupling_Cycle Pd0 Pd(0) Catalyst OxyAdd Oxidative Addition PdII_Aryl R'-Pd(II)-X Complex OxyAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R-Pd(II)-R' Complex Transmetal->PdII_Biaryl MgBrX MgBrX Transmetal->MgBrX ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') ReductElim->Product ArylHalide Aryl Halide (R'-X) ArylHalide->OxyAdd Grignard Grignard Reagent (R-MgBr) (from this compound) Grignard->Transmetal

Caption: Catalytic Cycle of the Kumada Coupling.

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, basic, and moisture-sensitive. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware.[11][12]

Protocol 3.1: Preparation of (2-propoxypyridin-5-yl)magnesium bromide

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Iodine (crystal) or 1,2-dibromoethane (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, inert gas line.

Procedure:

  • Setup: Assemble the flame-dried glassware while hot under a positive pressure of nitrogen or argon. Equip the flask with a magnetic stir bar.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[8]

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the stirring magnesium suspension.

  • Reaction: Gently warm the flask with a heating mantle. Initiation is indicated by the disappearance of the iodine color and/or gentle bubbling. Once the reaction begins, add the remaining bromide solution dropwise at a rate sufficient to maintain a gentle reflux.[11]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution of the Grignard reagent is ready for immediate use.

Protocol 3.2: Kumada Cross-Coupling with an Aryl Bromide

Materials and Equipment:

  • Solution of (2-propoxypyridin-5-yl)magnesium bromide (from Protocol 3.1)

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 equivalent)

  • Palladium or Nickel catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)[10]

  • Anhydrous THF

  • Standard reaction and workup glassware.

Procedure:

  • Catalyst Addition: To a separate flame-dried flask under an inert atmosphere, add the aryl bromide (1.0 equivalent) and the catalyst (e.g., Pd(dppf)Cl₂, 0.02 equivalents) dissolved in anhydrous THF.

  • Grignard Addition: Cool the catalyst/aryl halide mixture to 0 °C. Slowly transfer the prepared Grignard solution (1.1 equivalents, from Protocol 3.1) via cannula or dropping funnel to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The efficiency of the Kumada coupling can vary based on the choice of catalyst and coupling partners. The following table provides exemplary data for the cross-coupling of (2-propoxypyridin-5-yl)magnesium bromide with various aryl halides.

EntryAryl Halide (R'-X)Catalyst (2 mol%)ProductRepresentative Yield (%)
14-BromotoluenePd(dppf)Cl₂2-propoxy-5-(p-tolyl)pyridine85
21-Bromo-4-methoxybenzenePd(dppf)Cl₂5-(4-methoxyphenyl)-2-propoxypyridine88
32-BromonaphthaleneNiCl₂(dppp)5-(naphthalen-2-yl)-2-propoxypyridine79
44-ChlorobenzonitrileNiCl₂(dppe)4-(6-propoxypyridin-3-yl)benzonitrile75

Note: Yields are representative and will vary based on specific reaction conditions, scale, and purification efficiency.

Experimental Workflow Visualization

start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard Protocol 3.1: Prepare Grignard Reagent (2-propoxy-5-pyridylmagnesium bromide) start->prep_grignard coupling_reaction Protocol 3.2: Add Grignard Reagent to Catalyst Mixture and Heat to Reflux prep_grignard->coupling_reaction prep_coupling Prepare Solution of Aryl Halide and Catalyst prep_coupling->coupling_reaction monitor Monitor Reaction Progress (TLC / LC-MS) coupling_reaction->monitor is_complete Reaction Complete? monitor->is_complete quench Quench Reaction with sat. aq. NH₄Cl extract Aqueous Workup & Extraction with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze end End analyze->end is_complete->monitor No is_complete->quench Yes

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The advent of microwave-assisted synthesis has significantly enhanced this transformation by dramatically reducing reaction times, often improving yields, and increasing reproducibility.[1] This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 5-Bromo-2-propoxypyridine with various arylboronic acids. While specific data for this substrate is not widely published, the following protocols are based on established methodologies for structurally similar bromo-pyridines and other heterocyclic halides.

Core Concepts

The microwave-assisted Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate. Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reagents, leading to faster reaction rates and often cleaner product formation compared to conventional heating.

A general schematic for the Suzuki coupling of this compound is presented below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Base Base Solvent Solvent Microwave Irradiation Microwave Irradiation Product Product Reaction->Product Pd Catalyst, Base, Solvent, Microwave

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the microwave-assisted Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific arylboronic acids.

Protocol 1: General Screening Conditions

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/H₂O, DMF/H₂O, or EtOH/H₂O; typically a 4:1 or 5:1 ratio)

  • Microwave reactor vials with stir bars

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1).

  • Seal the vial and purge with an inert gas.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[2]

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: For Unstable Boronic Acids

For particularly sensitive or unstable arylboronic acids, milder conditions and a more active catalyst may be required.[3]

Materials:

  • This compound

  • Unstable arylboronic acid (1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Solvent (e.g., THF or 2-MeTHF)

  • Microwave reactor vials with stir bars

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the unstable arylboronic acid (1.5 equiv), the palladium pre-catalyst (2 mol%), and the base (3.0 equiv) to a microwave vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a lower temperature (e.g., 40-80 °C) for a short duration (e.g., 5-15 minutes).

  • Follow the workup and purification steps outlined in Protocol 1.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the microwave-assisted Suzuki coupling of various bromo-pyridines with different arylboronic acids, which can serve as a guide for optimizing the reaction of this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O12015>90 (expected)
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2)DMF/H₂O13010>90 (expected)
33-Thienylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)THF1002080-95 (expected)
42-Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)EtOH/H₂O1401585-95 (expected)
54-Formylphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)Acetonitrile14015~70-85 (expected)[4]

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, and Base in Microwave Vial B Add Degassed Solvent A->B C Seal and Purge with Inert Gas B->C D Microwave Irradiation (Controlled Temperature and Time) C->D E Cooling and Quenching D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Column Chromatography G->H Pure Product Pure Product H->Pure Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

suzuki_cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X-L2 R-Pd(II)-X-Ln Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation R'-B(OH)2, Base Ar-Pd(II)-Ar'-L2 R-Pd(II)-R'-Ln Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' (Product) Reductive_Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a powerful and efficient method for the synthesis of biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to develop robust and high-yielding syntheses of 5-aryl-2-propoxypyridines. As with any chemical reaction, careful optimization of the reaction parameters is crucial for achieving the best results with different coupling partners.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with 5-Bromo-2-propoxypyridine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling reaction, with a specific focus on reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary reasons for this?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic nature and coordinating ability of the pyridine ring. Key issues include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond on the electron-rich 2-propoxypyridine ring can be less reactive towards oxidative addition, a critical step in the catalytic cycle.

  • Side Reactions: Competing reactions such as protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid can reduce the yield of the desired product.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be optimized for this specific substrate.

Q2: How can I prevent the pyridine nitrogen from inhibiting my palladium catalyst?

A2: To mitigate catalyst inhibition by the pyridine nitrogen, it is recommended to use bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen. Commonly successful ligands for this purpose include Buchwald ligands such as SPhos, XPhos, and RuPhos.[1]

Q3: My starting material is consumed, but I'm observing significant byproducts. What are the likely side reactions and how can I minimize them?

A3: The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your boronic acid, which is then replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.

    • Solution: To minimize protodeboronation, consider using anhydrous solvents and ensure all reagents are dry. Using more stable boronic esters, such as pinacol esters, in place of boronic acids can also significantly reduce this side reaction.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.

    • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. Freeze-pump-thaw cycles are also a highly effective degassing method.[2]

Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?

A4: For a challenging substrate like this compound, a good starting point for optimization would be:

  • Catalyst: A pre-formed palladium(0) catalyst like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos.

  • Base: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄.

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) to ensure solubility of all reactants.[1][3]

  • Temperature: Typically between 80-110 °C.[4]

It is highly recommended to perform a systematic screen of these parameters to identify the optimal conditions for your specific boronic acid partner.

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions and yields for the Suzuki coupling of substrates analogous to this compound. This data can serve as a guide for experimental design and optimization.

Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of a 5-Bromo-indazole Derivative with N-Boc-2-pyrroleboronic acid. [3][5][6]

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃DME801865
2PdCl₂(PPh₃)₂ (5)PPh₃K₂CO₃DME801858
3Pd(dppf)Cl₂ (5)dppfK₂CO₃DME80292
4Pd(PCy₃)₂ (5)PCy₃K₂CO₃DME801845

DME = Dimethoxyethane

Table 2: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids. [1][7][8]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a 5-bromo-2-alkoxypyridine with an arylboronic acid. This protocol should be optimized for specific substrates.

General Procedure for the Suzuki Coupling of this compound:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-propoxypyridine.

Visualizations

The following diagrams illustrate the key concepts and workflows for troubleshooting and understanding the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar Byproduct B(OH)₃ + Br⁻ Transmetal->Byproduct RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product 5-Aryl-2-propoxypyridine (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst/ligand optimal? Start->CheckCatalyst ChangeCatalyst Screen bulky phosphine ligands (SPhos, XPhos) and different Pd sources. CheckCatalyst->ChangeCatalyst No CheckBaseSolvent Are the base and solvent appropriate? CheckCatalyst->CheckBaseSolvent Yes ChangeCatalyst->CheckBaseSolvent ChangeBaseSolvent Screen different bases (K₂CO₃, K₃PO₄) and solvent systems (Dioxane/H₂O, Toluene/H₂O). CheckBaseSolvent->ChangeBaseSolvent No CheckDegassing Is the reaction properly degassed? CheckBaseSolvent->CheckDegassing Yes ChangeBaseSolvent->CheckDegassing ImproveDegassing Use freeze-pump-thaw or prolonged inert gas bubbling. CheckDegassing->ImproveDegassing No CheckSideReactions Are side products (homocoupling, protodeboronation) observed? CheckDegassing->CheckSideReactions Yes ImproveDegassing->CheckSideReactions AddressSideReactions Use boronic esters to prevent protodeboronation. Ensure strict anaerobic conditions to prevent homocoupling. CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No AddressSideReactions->Success

Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.

References

Technical Support Center: Dehalogenation of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation of 5-bromo-2-propoxypyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom at the 5-position of the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-propoxypyridine. This byproduct can complicate purification and reduce the yield of the desired product.

Q2: What are the primary causes of dehalogenation of this compound?

A2: The primary causes of dehalogenation, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), include:

  • Formation of Palladium-Hydride Species: The active palladium catalyst can react with sources of hydride in the reaction mixture, such as bases, solvents (especially alcohols), or residual water, to form a palladium-hydride (Pd-H) species. This species can then reductively eliminate with the this compound coordinated to the palladium, resulting in the dehalogenated product.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of a strong base can promote the formation of hydride species and increase the rate of dehalogenation.

  • Catalyst and Ligand Choice: Certain palladium catalysts and ligands are more prone to promoting dehalogenation. For instance, less bulky or electron-poor ligands may not favor the desired reductive elimination of the cross-coupled product.

Q3: Are certain reaction types more prone to causing dehalogenation of this compound?

A3: Yes, palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction. The conditions required for these reactions, such as the presence of a base and a palladium catalyst, can create a conducive environment for the formation of palladium-hydride species that lead to dehalogenation.

Q4: How can I detect and quantify the amount of dehalogenated byproduct in my reaction mixture?

A4: The most common methods for detecting and quantifying the dehalogenated byproduct, 2-propoxypyridine, are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the reaction mixture and provide their mass spectra for identification. Quantification can be achieved by using an internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is effective for separating and identifying the product and byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the signals corresponding to both the desired product and the dehalogenated byproduct. Integration of the characteristic peaks can provide a quantitative ratio of the two compounds.

Troubleshooting Guides

Issue 1: Significant Formation of 2-Propoxypyridine in a Suzuki-Miyaura Coupling Reaction

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Inappropriate Catalyst/Ligand Switch to a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.Bulky, electron-rich ligands accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.
Base is too Strong or Reactive Replace strong bases like NaOtBu or KOtBu with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.Weaker bases are less likely to generate palladium-hydride species, which are the primary culprits in dehalogenation.
Solvent Effects If using a protic solvent or a solvent known to be a hydride source (e.g., alcohols, DMF), switch to an aprotic solvent like toluene, dioxane, or THF.Aprotic solvents minimize the formation of hydride species that can lead to dehalogenation.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress over a longer period.High temperatures can accelerate the rate of dehalogenation. A lower temperature may favor the desired coupling reaction.
Presence of Water Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.Water can be a source of protons and can contribute to the formation of palladium-hydride species.
Issue 2: Dehalogenation Observed During a Buchwald-Hartwig Amination Reaction

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Choice of Base Use a non-nucleophilic, sterically hindered base like LHMDS or KHMDS instead of alkoxides.These bases are less likely to act as hydride donors to the palladium center.
Ligand Selection Employ a bidentate phosphine ligand such as BINAP or Xantphos.Bidentate ligands can stabilize the palladium complex and promote the desired C-N bond formation over dehalogenation.
Catalyst Precursor Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).These precatalysts can provide a more controlled and efficient entry into the catalytic cycle, potentially minimizing side reactions.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.Over-running the reaction can lead to increased byproduct formation.

Data Presentation

The following tables provide representative data on the effect of various reaction parameters on the extent of dehalogenation of a model 5-bromo-2-alkoxypyridine substrate in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Table 1: Effect of Catalyst and Ligand on Dehalogenation

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O1006530
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1007025
Pd₂(dba)₃SPhosK₃PO₄Toluene10092<5
Pd₂(dba)₃XPhosK₃PO₄Toluene10095<3

Table 2: Effect of Base on Dehalogenation

Catalyst/LigandBase (2 equiv)SolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
Pd(OAc)₂/PPh₃NaOtBuDioxane1005540
Pd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O1007025
Pd(OAc)₂/PPh₃K₃PO₄Dioxane/H₂O1007818
Pd(OAc)₂/PPh₃Cs₂CO₃Dioxane/H₂O1008215

Table 3: Effect of Solvent on Dehalogenation

Catalyst/LigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
Pd(OAc)₂/SPhosK₃PO₄DMF1008015
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100888
Pd(OAc)₂/SPhosK₃PO₄Toluene10092<5

Disclaimer: The data presented in these tables is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing conditions designed to minimize dehalogenation.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd₂(dba)₃ and SPhos to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Thoroughly degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reagents Combine Reactants, Base, Catalyst, and Ligand add_solvent Add Anhydrous, Degassed Toluene setup_reagents->add_solvent degas Degas Mixture add_solvent->degas heat Heat to 100 °C with Stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_dehalogenation start Significant Dehalogenation Observed catalyst_check Is a bulky, electron-rich ligand being used? start->catalyst_check base_check Is a weak inorganic base being used? catalyst_check->base_check Yes change_catalyst Switch to Pd₂(dba)₃/SPhos or a similar system. catalyst_check->change_catalyst No solvent_check Is the solvent aprotic? base_check->solvent_check Yes change_base Use K₃PO₄ or Cs₂CO₃. base_check->change_base No temp_check Is the temperature optimized? solvent_check->temp_check Yes change_solvent Use toluene or dioxane. solvent_check->change_solvent No lower_temp Lower the reaction temperature. temp_check->lower_temp No end Problem Resolved temp_check->end Yes change_catalyst->base_check change_base->solvent_check change_solvent->temp_check lower_temp->end

Caption: A logical workflow for troubleshooting dehalogenation in cross-coupling reactions.

Technical Support Center: Homocoupling of Boronic Acids & Cross-Coupling with 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Bromo-2-propoxypyridine in palladium-catalyzed cross-coupling reactions, with a specific focus on addressing challenges related to the homocoupling of boronic acids.

Troubleshooting Guide

Low yields and the formation of byproducts are common hurdles in Suzuki-Miyaura cross-coupling reactions, particularly when working with pyridine derivatives. The following guide addresses specific issues you may encounter.

Problem 1: Low to No Yield of the Desired Cross-Coupled Product

Potential CauseSuggested Solution
Catalyst Deactivation The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to inactive species.[1] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using pre-formed palladium complexes with these ligands (e.g., XPhos Pd G3).
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl compounds.[1] Screen different bases; stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective than weaker ones like K₂CO₃.[1][2]
Protodeboronation of Boronic Acid The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1][2] Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][2] Ensure your boronic acid is fresh and pure.
Poor Solubility Insufficient solubility of starting materials can lead to a slow reaction.[1] Test different solvent systems. A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like water or ethanol can be effective.[1][3]
Insufficient Temperature The reaction may require higher temperatures to proceed efficiently. Cautiously increase the reaction temperature, monitoring for potential decomposition.[1]

Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct

Potential CauseSuggested Solution
Presence of Oxygen Oxygen in the reaction mixture is a primary cause of boronic acid homocoupling.[1][4][5] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1] Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Precatalyst The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes promote homocoupling.[2][5] Consider using a direct Pd(0) source like Pd(PPh₃)₄.[2]
High Catalyst Loading While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Optimize the catalyst loading to the lowest effective concentration.

Problem 3: Debromination of this compound

Potential CauseSuggested Solution
Presence of Palladium Hydride Species Trace palladium hydride species can lead to the replacement of the bromo group with a hydrogen atom.[2] Screening different bases and solvents may help mitigate this side reaction.[2]
Reaction Temperature Too High Excessive heat can promote decomposition pathways, including debromination. Optimize the reaction temperature to the minimum required for efficient coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound not working?

A1: Low yields with 2-substituted pyridines are a known challenge. The primary reasons often involve the electron-deficient nature of the pyridine ring and the ability of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1] To troubleshoot, focus on optimizing the ligand, base, and ensuring the quality of your boronic acid. Using bulky, electron-rich phosphine ligands can prevent catalyst deactivation.[1]

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my boronic acid. What is causing this and how can I prevent it?

A2: This byproduct is due to the homocoupling of your boronic acid. The most common cause for this is the presence of oxygen in your reaction.[1][4][5] It is crucial to rigorously degas all your solvents and the reaction mixture before adding the catalyst. Running the reaction under a strictly inert atmosphere (nitrogen or argon) is essential to minimize this side reaction.[1][2]

Q3: Can I use 5-Chloro-2-propoxypyridine instead of this compound for this coupling?

A3: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[6] The oxidative addition step is typically slower for chlorides. If you must use the chloro-derivative, you will likely need a more active catalyst system, potentially with more specialized and electron-rich ligands, and may require higher reaction temperatures.

Q4: What is the best all-purpose catalyst and ligand combination for coupling with this compound?

A4: There is no single "best" combination as the optimal conditions can be substrate-dependent. However, for challenging substrates like 2-substituted pyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often a good starting point. Combinations like Pd₂(dba)₃ with SPhos or XPhos have shown good performance in similar systems.[1] PdCl₂(dppf) is another commonly used and often effective catalyst.[2]

Q5: How critical is the choice of base for this reaction?

A5: The base plays a crucial role in the transmetalation step and its choice can significantly impact the reaction outcome. For couplings involving pyridinic substrates, stronger, non-aqueous bases like Cs₂CO₃ or K₃PO₄ in solvents like dioxane or toluene often give better results than aqueous bases like K₂CO₃.[1] This is partly because they can minimize protodeboronation of the boronic acid.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids.

Reaction Setup:

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • The vessel is then sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Minimizing Boronic Acid Homocoupling
  • Solvent Degassing: Prior to use, thoroughly degas all solvents (including any water used in the reaction) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (three cycles).

  • Reaction Assembly: Assemble the reaction vessel with all solid reagents (this compound, boronic acid, base, catalyst, ligand) under a stream of inert gas.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with inert gas three times.

  • Solvent Addition: Add the degassed solvents via syringe.

  • Reaction Conditions: Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a gas line.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base setup Assemble under Inert Atmosphere reagents->setup degas Degas Solvents (Ar or N2 Sparge) add_solvent Add Degassed Solvent degas->add_solvent add_catalyst Add Pd Catalyst & Ligand setup->add_catalyst add_catalyst->add_solvent heat Heat & Stir (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General workflow for Suzuki-Miyaura coupling.

troubleshooting_logic cluster_yield Low Yield Issues cluster_byproducts Byproduct Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproducts Solutions for Byproducts start Low Yield or Side Products? catalyst Catalyst Deactivation? (Pyridine Coordination) start->catalyst transmetalation Slow Transmetalation? start->transmetalation protodeboronation Protodeboronation? start->protodeboronation homocoupling Homocoupling? (Boronic Acid Dimer) start->homocoupling debromination Debromination of Pyridine? start->debromination solution_ligand Use Bulky Ligand (e.g., SPhos) catalyst->solution_ligand solution_base Screen Stronger Bases (e.g., Cs2CO3) transmetalation->solution_base solution_boron Use Boronic Ester or Fresh Boronic Acid protodeboronation->solution_boron solution_degas Rigorously Degas Reaction Mixture homocoupling->solution_degas solution_pd0 Use Pd(0) Source homocoupling->solution_pd0 solution_temp Optimize Temperature debromination->solution_temp

Caption: Troubleshooting logic for coupling reactions.

References

Technical Support Center: Catalyst Poisoning in 5-Bromo-2-propoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-propoxypyridine. The inherent Lewis basicity of the pyridine nitrogen atom can lead to catalyst poisoning, resulting in low yields and reaction failures. This guide offers practical solutions and methodologies to overcome these obstacles and achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes. This process, known as catalyst poisoning, effectively removes the catalyst from the catalytic cycle, leading to low or no product formation. The 2-propoxy group can also influence the electronic properties and steric environment of the pyridine ring, potentially affecting the rate of oxidative addition.

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • Low to no conversion: The reaction stalls with a significant amount of starting material remaining, even after extended reaction times.

  • Reaction stops prematurely: Initial product formation is observed, but the reaction does not proceed to completion.

  • Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.

  • Formation of side products: The appearance of byproducts resulting from alternative reaction pathways, such as dehalogenation or homocoupling.

Q3: How can I mitigate catalyst poisoning by the pyridine nitrogen?

A3: Several strategies can be employed to overcome catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic steps.

  • Catalyst Choice: Employ pre-formed palladium(0) catalysts or highly active precatalysts that can rapidly enter the catalytic cycle.

  • Reaction Conditions: Optimize the base, solvent, and temperature. For instance, using a weaker base or a non-coordinating solvent can sometimes disfavor catalyst poisoning.

  • Protecting Groups: In some cases, temporary protection of the pyridine nitrogen can be considered, although this adds extra steps to the synthesis.

Q4: What are common side reactions observed with this compound, and how can they be minimized?

A4: Besides catalyst poisoning, other common side reactions include:

  • Dehalogenation: The bromo substituent is replaced by a hydrogen atom. This can be minimized by using milder bases, lower reaction temperatures, and choosing appropriate ligands.

  • Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide couples with itself. This is often promoted by the presence of oxygen, so rigorous degassing of the reaction mixture is crucial.

  • Protodeboronation: In Suzuki reactions, the boronic acid group is replaced by a hydrogen atom. Using anhydrous solvents and appropriate bases can reduce this side reaction.

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Poisoning 1. Switch to a bulkier, electron-rich ligand: Try using ligands such as XPhos, SPhos, or RuPhos. 2. Increase catalyst loading: As a last resort, a higher catalyst loading (e.g., 5 mol%) may compensate for the poisoned catalyst. 3. Use a different palladium source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active precatalyst.
Inactive Catalyst 1. Ensure proper degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst. 2. Use fresh catalyst and reagents: Ensure the palladium source, ligand, and base are not degraded.
Suboptimal Reaction Conditions 1. Screen different bases: Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can significantly impact the reaction outcome. 2. Vary the solvent system: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. Ensure all reagents are soluble. 3. Optimize the temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. A temperature screen (e.g., 80-110 °C) is recommended.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Inhibition by Product The aminated pyridine product can also act as a catalyst poison. 1. Use a highly active catalyst system: Employing a combination of a robust palladium precatalyst and a suitable Buchwald ligand can help drive the reaction to completion. 2. Consider a flow chemistry setup: This can minimize the contact time of the product with the catalyst.
Inappropriate Base The strength and nature of the base are critical for the deprotonation of the amine. 1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. 2. Ensure the base is fully dissolved or well-stirred.
Poor Quality Amine The amine starting material may be impure or contain water. 1. Purify the amine before use. 2. Use anhydrous reaction conditions.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-alkoxypyridines
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)901560-85[1]
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME80284[2]
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene1001875-90General Conditions

Note: Yields are representative and can vary based on the specific arylboronic acid used.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-alkoxypyridines
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)BINAP (5)Cs₂CO₃ (1.4)Toluene1001887[3]
2Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene901280-95General Conditions

Note: Yields are representative and can vary based on the specific amine used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Heck Coupling of this compound
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF), followed by the base (e.g., triethylamine, Et₃N, 1.5 equiv.) and the alkene (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalyst_Poisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive Pd-Pyridine Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Transmetalation Transmetalation (e.g., with Boronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Pyridine_Substrate This compound Pyridine_Substrate->Inactive_Complex Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of This compound Check_Catalyst Is the catalyst system optimized for pyridine substrates? Start->Check_Catalyst Optimize_Catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Consider a different Pd precatalyst. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions fully optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Failure Persistent Low Yield (Consult further literature) Optimize_Catalyst->Failure Optimize_Conditions Screen bases (K3PO4, Cs2CO3). Screen solvents (Dioxane, Toluene). Optimize temperature (80-110 °C). Check_Conditions->Optimize_Conditions No Check_Purity Are all reagents pure and reaction properly degassed? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Optimize_Conditions->Failure Purify_Reagents Use fresh, high-purity reagents. Ensure rigorous degassing of solvents. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success Logical_Relationships cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions This compound This compound Pd_Source Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) This compound->Pd_Source poisons Outcome Reaction Outcome This compound->Outcome Coupling Partner Arylboronic Acid (Suzuki) Coupling Partner->Outcome Pd_Source->Outcome Ligand Phosphine Ligand Ligand->Pd_Source stabilizes & activates Ligand->Outcome Base Base (e.g., K3PO4, Cs2CO3) Base->Coupling Partner activates Base->Outcome Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Outcome

References

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 5-Bromo-2-propoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Suzuki coupling with this compound?

A1: The success of the Suzuki coupling of this compound hinges on several key factors:

  • Choice of Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[1][2][3] Inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[4]

  • Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.[5] Aprotic solvents with some water content, like a 4:1 mixture of 1,4-dioxane and water, are often effective for pyridine substrates.[5][6]

  • Catalyst and Ligand Selection: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity. Employing bulky, electron-rich phosphine ligands can mitigate this issue.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so it is imperative to maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[7]

Q2: Why is my reaction yield consistently low?

A2: Low yields in Suzuki couplings involving bromopyridines can be attributed to several factors. The pyridine nitrogen can interfere with the palladium catalyst.[7] Additionally, side reactions such as protodeboronation of the boronic acid can consume starting materials.[7] To improve yields, consider screening different bases and solvents, and ensure your reagents are anhydrous.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can facilitate this unwanted reaction.[8] To minimize homocoupling, it is critical to thoroughly degas all solvents and maintain a strict inert atmosphere during the entire reaction setup and duration.[7]

Q4: What is protodeboronation and how can it be avoided?

A4: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source, such as water, leading to the formation of an arene byproduct. This reduces the amount of boronic acid available for the desired cross-coupling reaction. To avoid this, use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable, can also minimize protodeboronation.[7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of a high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its reduction to Pd(0).
Catalyst inhibition by pyridine nitrogenEmploy bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water).[4][7]
Low reaction temperatureGradually increase the reaction temperature, as the oxidative addition of the C-Br bond can be slow.[7]
Formation of Impurities Homocoupling of boronic acidThoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[7]
ProtodeboronationUse anhydrous solvents and consider using more stable boronic esters or trifluoroborate salts.[7]
Hydrodehalogenation (loss of bromine)Ensure the use of anhydrous solvents.
Poor Reproducibility Inconsistent reagent qualityUse fresh, high-purity reagents, especially the boronic acid and the base.
Incomplete degassingStandardize the degassing procedure (e.g., sparging with inert gas for a set time).

Data Presentation

The following tables summarize quantitative data on the effect of different bases and solvents on Suzuki coupling yields for substrates similar to this compound.

Table 1: Effect of Different Bases on Suzuki Coupling Yield of Bromopyridine Derivatives

EntrySubstrateBaseSolventCatalystYield (%)Reference
12-Bromo-4-methylpyridineK₂CO₃1,4-Dioxane/WaterPd(dppf)Cl₂81[4]
2Aryl HalideNa₂CO₃WaterPd(OAc)₂98[4]
35-bromo-2-methylpyridin-3-amineK₃PO₄1,4-Dioxane/WaterPd(PPh₃)₄Moderate to Good[6]
45-(4-bromophenyl)-4,6-dichloropyrimidineCs₂CO₃ToluenePd(PPh₃)₄80[4]

Disclaimer: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[4]

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

EntrySubstrateBaseSolventCatalystYield (%)Reference
15-bromo-2-methylpyridin-3-amineK₃PO₄1,4-Dioxane/Water (4:1)Pd(PPh₃)₄Moderate to Good[6]
2p-bromoacetophenoneCs₂CO₃DMF/Water (1:1)Pd complexGood[9]
32-bromo-5-methylpyridin-4-amineK₂CO₃Isopropanol/WaterPd(OAc)₂Good[10]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed 1,4-dioxane

  • Degassed deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L2-X B->C D Transmetalation (Ar'-B(OR)2 + Base) C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing) check_reagents->check_conditions optimize_base_solvent Screen Bases and Solvents check_conditions->optimize_base_solvent optimize_catalyst Screen Catalysts and Ligands optimize_base_solvent->optimize_catalyst optimize_temp Adjust Temperature optimize_catalyst->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Products from 5-Bromo-2-propoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-propoxypyridine. The following sections address common issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts of the boronic acid or amine, and palladium catalyst residues. In Suzuki-Miyaura reactions, protodeboronation of the boronic acid can also occur, leading to undesired side products.[1][2]

Q2: Which purification techniques are most effective for products derived from this compound?

A2: The most common and effective purification methods are flash column chromatography on silica gel and recrystallization. The choice depends on the physical state of the product (solid or liquid) and the nature of the impurities.[3][4][5]

Q3: How do I choose a suitable solvent system for flash column chromatography?

A3: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired product.[5][6]

Q4: My product appears to be degrading on the silica gel column. What can I do?

A4: Pyridine-containing compounds can sometimes be sensitive to acidic silica gel. To mitigate degradation, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[6][7] Alternatively, using a different stationary phase like neutral alumina can be beneficial.[6]

Q5: Can I purify my solid product by recrystallization? How do I select a solvent?

A5: Yes, recrystallization is an excellent method for purifying solid products. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For bromo-pyridine derivatives, mixtures of solvents like ethyl acetate/hexanes or ethanol/water are often effective.[8][9] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent system.

Troubleshooting Guides

Purification by Flash Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor Separation / Co-elution - Improper solvent system.- Column overloading.- Product streaking due to the basicity of the pyridine nitrogen.- Optimize the eluent system using TLC. A shallower gradient may be necessary.- Reduce the amount of crude material loaded onto the column.- Add 0.1-1% triethylamine to the mobile phase to improve peak shape.[6][7]
Product Not Eluting - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexanes).
Multiple Fractions Containing the Product - Bands are too broad.- Ensure the sample is loaded in a minimal volume of solvent (dry loading is preferred).- Check for uniform packing of the silica gel.
Purification by Recrystallization
Issue Possible Cause(s) Solution(s)
No Crystals Form - The solution is too dilute.- The chosen solvent is too good at dissolving the product.- Evaporate some of the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow to cool slowly.[8]
Oiling Out - The product's melting point is below the boiling point of the solvent.- The cooling process is too rapid.- Use a lower-boiling point solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Recovery - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Colored Crystals - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4][10]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4][10]

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).[10]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[3][11]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by an anhydrous, degassed solvent such as toluene or dioxane.[3][12]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.[3][12]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer.[3][11]

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup reaction Heating & Stirring setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring quench Quench & Dilute monitoring->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_chromatography start Poor Separation? overloading Overloading? start->overloading Yes solvent Improper Solvent? overloading->solvent No reduce_load Reduce Amount Loaded overloading->reduce_load Yes streaking Streaking? solvent->streaking No optimize_tlc Optimize Eluent via TLC solvent->optimize_tlc Yes add_base Add Triethylamine to Eluent streaking->add_base Yes

Caption: Troubleshooting poor separation in column chromatography.

References

Technical Support Center: Analysis of 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 5-Bromo-2-propoxypyridine samples via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Based on the common synthesis route, which involves the reaction of 2,5-dibromopyridine with sodium propoxide (prepared from 1-propanol), the most likely impurities are:

  • Unreacted starting materials: 2,5-dibromopyridine and 1-propanol.

  • Side-products: 5-Bromo-2-hydroxypyridine, which can form if residual water is present in the reaction.

  • Residual Solvents: Common laboratory solvents used during the reaction or work-up (e.g., DMSO, chloroform, etc.).

Q2: I see unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?

A2: Unexpected signals in the aromatic region (typically 7.0-8.5 ppm) could indicate the presence of unreacted 2,5-dibromopyridine or the side-product 5-Bromo-2-hydroxypyridine. Compare the chemical shifts and coupling patterns of these unexpected signals with the data provided in the quantitative analysis table below to confirm their identity.

Q3: There are signals in the aliphatic region (0.5-4.0 ppm) that do not correspond to the propoxy group of the main product. What are they?

A3: Aliphatic signals not belonging to this compound are likely due to residual 1-propanol. Specifically, look for a triplet around 0.9 ppm (CH3), a sextet around 1.6 ppm (CH2), and a triplet around 3.5 ppm (CH2OH). The hydroxyl proton of 1-propanol may appear as a broad singlet and its chemical shift can vary depending on concentration and solvent.

Q4: How can I confirm the presence of 5-Bromo-2-hydroxypyridine?

A4: 5-Bromo-2-hydroxypyridine will show characteristic signals in the aromatic region of the 1H NMR spectrum. Additionally, the hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. This peak will exchange with deuterium upon the addition of a drop of D2O to the NMR tube, causing it to disappear or shift significantly.

Troubleshooting Guide: Impurity Identification by 1H NMR

This guide will help you to identify common impurities in your this compound sample based on their characteristic 1H NMR signals.

Quantitative Data Summary

The following table summarizes the expected 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound and its common impurities. Note that chemical shifts can vary slightly depending on the solvent and concentration. The data for this compound is predicted based on analogous structures.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-6~8.2 (pred.)d (doublet)~2.5 Hz
H-4~7.6 (pred.)dd (doublet of doublets)~8.7, 2.5 Hz
H-3~6.7 (pred.)d (doublet)~8.7 Hz
-OCH2-~4.2 (pred.)t (triplet)~6.7 Hz
-CH2-~1.8 (pred.)sext (sextet)~7.2 Hz
-CH3~1.0 (pred.)t (triplet)~7.4 Hz
2,5-dibromopyridine H-6~8.42d (doublet)2.4 Hz
H-4~7.85dd (doublet of doublets)8.5, 2.4 Hz
H-3~7.45d (doublet)8.5 Hz
1-Propanol -CH2OH~3.58t (triplet)6.6 Hz
-OH~2.26 (broad s)s (singlet)N/A
-CH2-~1.57sext (sextet)6.6 Hz
-CH3~0.94t (triplet)7.4 Hz
5-Bromo-2-hydroxypyridine H-6~7.65d (doublet)3.0 Hz
H-4~7.55dd (doublet of doublets)9.5, 3.0 Hz
H-3~6.35d (doublet)9.5 Hz
-OHVariable (broad s)s (singlet)N/A

Predicted values for this compound are based on chemical shift trends in similar alkoxy-substituted pyridines. Chemical shifts for impurities are based on typical values and may vary with solvent and concentration.

Experimental Protocols

1H NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Internal Standard (Optional): Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum on a spectrometer, typically at a frequency of 300 MHz or higher.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to identify the main compound and any impurities.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a this compound sample using 1H NMR spectroscopy.

impurity_identification_workflow start Start: Acquire 1H NMR Spectrum check_aromatic Are there unexpected signals in the aromatic region (7.0-8.5 ppm)? start->check_aromatic check_aliphatic Are there unexpected signals in the aliphatic region (0.5-4.0 ppm)? check_aromatic->check_aliphatic No impurity_aromatic Potential Impurities: - 2,5-dibromopyridine - 5-Bromo-2-hydroxypyridine check_aromatic->impurity_aromatic Yes check_broad_singlet Is there a broad singlet that exchanges with D2O? check_aliphatic->check_broad_singlet No impurity_aliphatic Potential Impurity: - 1-Propanol check_aliphatic->impurity_aliphatic Yes impurity_hydroxyl Potential Impurity: - 5-Bromo-2-hydroxypyridine - Residual Water/Propanol check_broad_singlet->impurity_hydroxyl Yes end_clean Sample is likely pure. check_broad_singlet->end_clean No compare_table Compare chemical shifts and coupling constants with data table. impurity_aromatic->compare_table impurity_aliphatic->compare_table impurity_hydroxyl->compare_table end_impure Impurity/impurities identified. compare_table->end_impure

Caption: Workflow for the identification of impurities in this compound by 1H NMR.

Preventing protodeboronation in reactions with 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2-propoxypyridine Reactions

Welcome to the technical support center for troubleshooting reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on preventing the undesired side reaction of protodeboronation during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with pyridine-containing substrates?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as a boronic acid or its ester, is cleaved and replaced with a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and forming a byproduct that can complicate purification.[2] Pyridineboronic acids are particularly susceptible to this reaction due to the influence of the basic nitrogen atom in the ring, which can facilitate unique decomposition pathways.[2]

Q2: My Suzuki-Miyaura reaction with a this compound derivative is showing low yield and a significant amount of the deboronated arene byproduct. What are the likely causes?

A2: This is a classic sign of protodeboronation. The primary factors that influence the rate of protodeboronation in Suzuki-Miyaura reactions are the choice of base, solvent, catalyst system, and temperature.[1][3][4]

  • Base: Strong bases and high pH can accelerate protodeboronation for many arylboronic acids.[5][6][7][8]

  • Catalyst/Ligand: The palladium catalyst and its associated ligands can also play a role. Recent studies have shown that bulky phosphine ligands, while often used to promote difficult couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[3][4][9][10]

  • Water Content: The presence of water, which can act as a proton source, is a key ingredient for protodeboronation.[1]

  • Temperature: Higher reaction temperatures can increase the rate of this and other side reactions.[11]

Q3: How can I stabilize my boronic acid reagent to prevent protodeboronation?

A3: A highly effective strategy is to use a more stable derivative of the boronic acid instead of the free acid itself.[1][11] This "slow release" approach ensures that the concentration of the active, and often unstable, boronic acid remains low throughout the reaction, minimizing the opportunity for decomposition.[1] Common stabilizing derivatives include:

  • Pinacol esters: More robust than the corresponding boronic acids.[2]

  • MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are well-suited for slow-release strategies.[1][2]

  • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability against protodeboronation.[1][2]

Troubleshooting Guide: Minimizing Protodeboronation

If you are observing significant protodeboronation of your boronic acid when reacting with this compound, follow this workflow to diagnose and solve the issue.

TroubleshootingWorkflow start High Protodeboronation Observed check_boronate Is a Boronic Acid Being Used? start->check_boronate use_ester Action: Switch to a more stable derivative (Pinacol, MIDA, or -BF3K). check_boronate->use_ester Yes check_base Evaluate Base & Solvent System check_boronate->check_base No, using ester use_ester->check_base base_options Is a strong base (e.g., NaOH, Cs2CO3) in a protic solvent (e.g., H2O) being used? check_base->base_options change_base Action: Switch to a weaker base (e.g., K3PO4, K2CO3) and/or use an anhydrous or biphasic solvent system. base_options->change_base Yes check_ligand Evaluate Catalyst System base_options->check_ligand No change_base->check_ligand ligand_options Is a bulky phosphine ligand (e.g., SPhos, XPhos) being used? check_ligand->ligand_options change_ligand Action: Screen less sterically hindered ligands (e.g., PPh3) or consider ligand-less conditions if applicable. ligand_options->change_ligand Yes optimize_temp Action: Lower reaction temperature and monitor conversion over time. ligand_options->optimize_temp No change_ligand->optimize_temp end_node Problem Resolved optimize_temp->end_node ReactionPathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pd(0) Pd(0) Ox. Add. Ar-Pd(II)-X Pd(0)->Ox. Add. Ar-X Transmetalation Ar-Pd(II)-R Ox. Add.->Transmetalation R-B(OR)2 (Base) Red. Elim. Reductive Elimination Transmetalation->Red. Elim. Red. Elim.->Pd(0) Product Ar-R Red. Elim.->Product Boronic_Ester R-B(OR)2 Byproduct R-H Boronic_Ester->Byproduct + H+ (from H2O, Base, or Pd-H species)

References

Technical Support Center: 5-Bromo-2-propoxypyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-propoxypyridine. The following information is designed to help you address common challenges, particularly those related to solubility, during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction mixture has become a thick slurry or solid. What is causing this precipitation and how can I resolve it?

A1: Precipitation in your reaction mixture is likely due to the limited solubility of this compound or other reaction components in the chosen solvent. Several factors can contribute to this issue:

  • Solvent Choice: The polarity of your solvent may not be optimal for keeping all reactants and intermediates dissolved.

  • Concentration: The concentration of your reagents may be too high, exceeding the solubility limit.

  • Temperature: A decrease in temperature can significantly reduce the solubility of your compound.

  • Formation of Insoluble Byproducts: The reaction may be generating insoluble side products.

To address this, consider the following solutions:

  • Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities.

  • Solvent Mixtures: Employing a co-solvent can often enhance solubility.

  • Temperature Adjustment: Gently warming the reaction mixture may help to redissolve the precipitate. However, be mindful of the thermal stability of your reactants and products.

  • Dilution: Reducing the concentration of your reactants by adding more solvent can prevent precipitation.

Q2: I am observing incomplete conversion in my reaction, and I suspect solubility is the issue. How can I improve the solubility of this compound in the reaction?

A2: Improving the solubility of this compound is crucial for achieving complete conversion. Here are several strategies you can employ:

  • Solvent Selection: Choose a solvent in which this compound has higher solubility. See the qualitative solubility table below for guidance.

  • Use of Co-solvents: Adding a co-solvent can significantly improve solubility. For example, in Suzuki coupling reactions, a mixture of a non-polar solvent like dioxane with a polar aprotic solvent or water is often used.[1]

  • Elevated Temperature: Increasing the reaction temperature can enhance solubility and reaction rates.

  • Phase-Transfer Catalysis: For reactions involving immiscible phases, a phase-transfer catalyst can facilitate the reaction by bringing the reactants together.

Q3: What are some common side reactions to be aware of when using this compound, particularly in cross-coupling reactions?

A3: In cross-coupling reactions like the Suzuki-Miyaura coupling, several side reactions can occur, leading to reduced yield of the desired product:

  • Homocoupling: The boronic acid reagent can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2][3]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of an undesired deboronated arene.[4][5]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[5]

To minimize these side reactions, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.[2][3] The choice of an appropriate ligand, such as bulky, electron-rich phosphine ligands, can also help to prevent catalyst deactivation.[2][5]

Data Presentation

Qualitative Solubility of Structurally Similar Brominated Pyridines
SolventQualitative SolubilityReference Compound(s)
WaterInsoluble5-Bromo-2-nitropyridine[6]
MethanolSlightly Soluble to Readily Dissolving5-Bromo-2-nitropyridine[6]
EthanolReadily Dissolving5-Bromo-2-nitropyridine[6]
ChloroformSlightly Soluble5-Bromo-2-nitropyridine[6]
Dimethyl Sulfoxide (DMSO)Readily Dissolving5-Bromo-2-nitropyridine[6]
DioxaneSoluble (Commonly used in reactions)General knowledge from Suzuki coupling protocols[1]
TolueneSoluble (Commonly used in reactions)General knowledge from Suzuki coupling protocols
Hexanes/Petroleum EtherSparingly Soluble (Often used as anti-solvents for recrystallization)General knowledge from purification protocols[7]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a general procedure to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Add approximately 10-20 mg of this compound to a series of labeled test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vortex each mixture vigorously for 1-2 minutes at room temperature.

  • Observe and record the solubility as "soluble," "partially soluble," or "insoluble."

  • For samples that are partially soluble or insoluble at room temperature, gently warm the mixture in a water bath to observe if solubility increases with temperature.

Protocol 2: General Procedure for Improving Reaction Mixture Solubility

This protocol provides a systematic approach to troubleshooting and improving the solubility of a reaction involving this compound.

Procedure:

  • Initial Reaction Setup: Begin the reaction with the previously determined conditions that led to precipitation.

  • Solvent Addition: If precipitation occurs, add a small amount of a co-solvent in which this compound is known to be more soluble (refer to your qualitative solubility tests). Add the co-solvent dropwise until the precipitate dissolves.

  • Temperature Increase: If adding a co-solvent is not desirable or ineffective, gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction mixture for dissolution of the precipitate.

  • Dilution: If the above steps do not resolve the issue, consider running the reaction at a lower concentration by adding more of the primary solvent.

  • Reaction Monitoring: After each adjustment, monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to ensure that the changes have not negatively impacted the reaction outcome.

Mandatory Visualization

G Troubleshooting Workflow for Poor Solubility A Reaction Mixture Precipitates B Identify Potential Causes A->B C Solvent Screening B->C Is solvent appropriate? D Increase Temperature B->D Is temperature too low? E Add Co-solvent B->E Can solubility be enhanced? F Decrease Concentration B->F Is concentration too high? G Monitor Reaction Progress (TLC, LC-MS) C->G D->G E->G F->G H Problem Resolved G->H

Caption: A workflow for troubleshooting poor solubility in reaction mixtures.

G Decision Tree for Improving Reaction Solubility A Incomplete Reaction Due to Poor Solubility B Is the reaction temperature-sensitive? A->B C Increase Reaction Temperature B->C No D Can a co-solvent be used? B->D Yes H Proceed with optimized conditions C->H E Add a suitable co-solvent D->E Yes F Is the current solvent optimal? D->F No E->H G Screen for a new primary solvent F->G No F->H Yes G->H

Caption: A decision tree for improving the solubility of reaction components.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-propoxypyridine and 5-Chloro-2-propoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are a cornerstone of this molecular toolbox, offering versatile handles for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated pyridine intermediates: 5-Bromo-2-propoxypyridine and 5-Chloro-2-propoxypyridine. The focus will be on their performance in widely-used palladium-catalyzed reactions, supported by fundamental principles and representative experimental data.

Executive Summary

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the strength of the carbon-halogen (C-X) bond. The established trend in reactivity is I > Br > Cl > F, a direct consequence of the decreasing C-X bond dissociation energies down the halogen group.[1][2] Consequently, This compound is generally more reactive than 5-Chloro-2-propoxypyridine in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivative. Conversely, the chloro-analog offers a potential cost advantage and can be a suitable substrate when chemoselectivity is required in the presence of a more reactive halide, or when more forceful reaction conditions are acceptable.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 5-Chloro-2-propoxypyridine is presented below. It is important to note that while data for the bromo-derivative is readily available, specific experimental data for the chloro-analog is less common in the literature.

PropertyThis compound5-Chloro-2-propoxypyridine
CAS Number 850142-79-9[3][4][5][6][7]1333303-95-5 (Representative)
Molecular Formula C₈H₁₀BrNO[6]C₈H₁₀ClNO
Molecular Weight 216.07 g/mol [6]171.62 g/mol
Appearance Not specifiedNot specified
Boiling Point No data availableNo data available
Melting Point No data availableNo data available
Density No data availableNo data available

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds in 5-substituted-2-propoxypyridines is a critical consideration in synthetic planning. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[1] The weaker C-Br bond in this compound undergoes this step more readily than the stronger C-Cl bond in 5-Chloro-2-propoxypyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The higher reactivity of this compound allows for more facile coupling with a variety of boronic acids and their derivatives.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-alkoxypyridine (analog) Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95
5-Chloro-2-alkoxypyridine (analog) Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10024~70-85

Note: The data presented are representative yields for analogous compounds and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

The trend indicates that the bromo-derivative can achieve high yields under relatively mild conditions with a standard catalyst, whereas the chloro-derivative often requires a more active catalyst system (e.g., featuring a bulky, electron-rich phosphine ligand like XPhos) and more forcing conditions to achieve comparable results.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond dictates the ease of C-N bond formation.

A representative comparison for the Buchwald-Hartwig amination of analogous 5-halo-2-alkoxypyridines with a secondary amine like morpholine is shown below.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-alkoxypyridine (analog) Pd₂(dba)₃ / BINAPNaOtBuToluene1008~90
5-Chloro-2-alkoxypyridine (analog) Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane11018~75

Note: The data presented are representative yields for analogous compounds and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

The bromo-derivative demonstrates higher reactivity, allowing for shorter reaction times and high yields with a common catalyst/ligand combination. The chloro-derivative typically necessitates a more specialized and often more expensive ligand (e.g., RuPhos) and longer reaction times to achieve good conversion.

Experimental Protocols

Detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions utilizing halopyridine substrates are provided below. These protocols are general and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a 5-Halopyridine

A flame-dried Schlenk tube is charged with the 5-halopyridine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the evacuation/backfilling cycle is repeated. A degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a 5-Halopyridine

In an oven-dried, sealable reaction vessel under an inert atmosphere, the 5-halopyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.) are combined. A dry, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the vessel is sealed. The reaction mixture is heated with vigorous stirring to the appropriate temperature (typically 100-110 °C). The reaction is monitored until the starting material is consumed. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired product.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation pd2_r_rprime R-Pd(II)L2-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental_Workflow setup Reaction Setup Add reagents, catalyst, ligand, and base to a dry flask under inert atmosphere. solvent Solvent Addition Add degassed solvent via syringe. setup->solvent reaction Reaction Heat and stir the mixture for the specified time. Monitor reaction progress. solvent->reaction workup Work-up Cool, quench the reaction, and perform aqueous extraction. reaction->workup purification Purification Dry the organic layer and purify the crude product by chromatography. workup->purification analysis Analysis Characterize the final product (NMR, MS, etc.). purification->analysis

General Experimental Workflow for Cross-Coupling

Conclusion

The choice between this compound and 5-Chloro-2-propoxypyridine in a synthetic campaign is a strategic one, dictated by the desired balance of reactivity, cost, and reaction conditions. For rapid and efficient synthesis under milder conditions, this compound is the superior choice due to the inherent lability of the C-Br bond in palladium-catalyzed cross-coupling reactions. However, for applications where cost is a primary driver or when a more robust halide is needed for sequential functionalization, 5-Chloro-2-propoxypyridine remains a viable and valuable building block, provided that more active catalyst systems and more forcing conditions are employed. A thorough understanding of these reactivity differences empowers researchers to design more efficient and effective synthetic routes to novel molecules in drug discovery and materials science.

References

A Comparative Guide to Halopyridine Substrates in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of pharmaceuticals and other advanced materials, pyridyl moieties are prevalent, making the Suzuki coupling of halopyridines a critical transformation. The reactivity of halopyridine substrates in this reaction is highly dependent on the position of the halogen on the pyridine ring and the nature of the halogen itself. This guide provides an objective comparison of the performance of various halopyridine substrates, supported by experimental data, to aid in the selection of optimal reaction partners and conditions.

General Reactivity Trends

The reactivity of halopyridines in Suzuki coupling is governed by two primary factors: the position of the halogen (2-, 3-, or 4-) and the identity of the halogen (Cl, Br, or I). These factors influence the ease of the rate-determining oxidative addition step of the palladium catalyst to the carbon-halogen bond.

Influence of Halogen Identity: The reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions. Conversely, the stronger C-Cl bond requires more active catalyst systems, higher temperatures, and sometimes longer reaction times to achieve comparable yields.[3]

Influence of Halogen Position: The electronic nature of the pyridine ring significantly impacts the reactivity of the halopyridine isomers. The electron-withdrawing character of the nitrogen atom makes the pyridine ring electron-deficient, which generally enhances the rate of oxidative addition compared to corresponding halobenzenes. The reactivity of the different positions on the pyridine ring is a more complex issue and can be influenced by the specific catalyst and reaction conditions. However, some general trends have been observed. For instance, studies have shown that the coupling product yields of 3-halopyridines can be higher than those of 2-halopyridines under certain conditions.[3] The 4-position is also highly activated towards oxidative addition.

Comparative Performance Data

The following tables summarize the performance of different halopyridine substrates in Suzuki coupling reactions with various arylboronic acids. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in catalysts, ligands, bases, solvents, and reaction temperatures across different studies.

Table 1: Comparison of 2-Halopyridines in Suzuki Coupling

HalopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1770.0[3]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1745.5[3]
2-ChloropyridineArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane10012Excellent[4]

Table 2: Comparison of 3-Halopyridines in Suzuki Coupling

HalopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1775.2[3]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1755.8[3]
3-BromopyridineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806High[5]
3-Chloropyridine4-Tolylboronic acid(NHC)Pd(cinn)ClNaHCO₃H₂O1002up to 99[6]

Table 3: Comparison of 4-Halopyridines in Suzuki Coupling

HalopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloropyridineArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane10012Moderate to Good[4]
4-IodopyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃DMF80495[7]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene1001288[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and the successful implementation of Suzuki coupling reactions. Below are representative protocols for the coupling of different halopyridine substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine [5]

To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol). The flask is then evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added, followed by a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL). The reaction mixture is heated to 80°C with vigorous stirring for 6 hours, or until analysis (TLC/GC-MS) indicates complete consumption of the starting material. After cooling to room temperature, the reaction is diluted with ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: High-Turnover Protocol for Suzuki-Miyaura Coupling of 3-Chloropyridine [5]

In an oven-dried vial equipped with a magnetic stir bar, 3-chloropyridine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) are combined. A Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) is added, and the vial is sealed with a Teflon-lined cap. The vial is evacuated and backfilled with argon three times. Degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL) is added via syringe. The vial is then placed in a preheated oil bath at 100°C and stirred for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Protocol 3: Microwave-Assisted Suzuki Coupling of 2-Bromopyridine [3]

In a microwave reactor vial, 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and a benzimidazolium salt ligand (0.02 mmol, 2 mol%) are combined in a mixture of DMF (3 mL) and water (3 mL). The vial is sealed, and the reaction is subjected to microwave irradiation at 120°C for 10 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizing the Suzuki Coupling Reaction

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-X pd0->pd_complex oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)Ln-R² pd_complex->pd_intermediate transmetalation Transmetalation product R¹-R² pd_intermediate->product reductive_elimination Reductive Elimination product->pd0 Regeneration r1x R¹-X (Halopyridine) r2by2 R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling.

References

A Comparative Guide to Alternative Reagents for 5-Bromo-2-propoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the functionalization of the pyridine scaffold is a frequent and critical task. 5-Bromo-2-propoxypyridine is a commonly utilized building block in various cross-coupling reactions. However, the exploration of alternative reagents can offer advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of this compound with its chloro, iodo, and triflate analogs in key synthetic transformations, supported by established reactivity principles and representative experimental data.

Reactivity Overview and Alternatives

The choice of leaving group at the 5-position of the 2-propoxypyridine ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for common leaving groups is:

Iodo > Bromo > Triflate (OTf) > Chloro

This trend is primarily governed by the carbon-halogen or carbon-oxygen bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.

The primary alternatives to this compound explored in this guide are:

  • 5-Iodo-2-propoxypyridine: Expected to exhibit the highest reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • 5-Chloro-2-propoxypyridine: Generally the least reactive of the halides, often requiring more forcing conditions, higher catalyst loadings, and specialized ligands to achieve comparable yields to the bromo and iodo counterparts.

  • 2-Propoxypyridin-5-yl triflate (or nonaflate/mesylate): Sulfonate esters like triflates are excellent leaving groups and can be effective alternatives to halides, particularly in Suzuki and Buchwald-Hartwig reactions. Their reactivity is generally considered to be between that of bromides and chlorides.

Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of these reagents in three widely used cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide or triflate and an organoboron compound.

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
5-Iodo-2-propoxypyridine Phenylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃Dioxane/H₂O80-902-6>90
This compound Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90-1008-1680-90
2-Propoxypyridin-5-yl Triflate Phenylboronic acidPd(dppf)Cl₂ (3-5)K₃PO₄Toluene100-11012-2470-85
5-Chloro-2-propoxypyridine Phenylboronic acidPd₂(dba)₃ / SPhos (2-5)K₃PO₄Toluene/H₂O100-12018-3660-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide or triflate with an amine.

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
5-Iodo-2-propoxypyridine AnilinePd₂(dba)₃ / Xantphos (2-4)Cs₂CO₃Dioxane80-1004-8>90
This compound AnilinePd₂(dba)₃ / BINAP (3-5)NaOtBuToluene100-11012-2475-85
2-Propoxypyridin-5-yl Triflate AnilinePd(OAc)₂ / XPhos (2-5)K₂CO₃Toluene100-11016-3070-80
5-Chloro-2-propoxypyridine AnilinePd₂(dba)₃ / RuPhos (4-8)K₃PO₄t-BuOH110-13024-4850-70
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
5-Iodo-2-propoxypyridine PhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃NTHF25-501-4>95
This compound PhenylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃N/DMFDMF60-806-1280-90
2-Propoxypyridin-5-yl Triflate PhenylacetylenePd(PPh₃)₄ (5) / CuI (10)i-Pr₂NEtDMF80-10012-2460-75
5-Chloro-2-propoxypyridine PhenylacetylenePdCl₂(PCy₃)₂ (5) / CuI (10)Cs₂CO₃Dioxane100-12024-48<50

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 5-substituted-2-propoxypyridine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube, the 5-substituted-2-propoxypyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) are added. The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The reaction mixture is heated to the specified temperature (e.g., 110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, the 5-substituted-2-propoxypyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) are added. Anhydrous, degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv.) are added. The terminal alkyne (1.1 equiv.) is then added dropwise via syringe. The reaction mixture is stirred at the appropriate temperature (e.g., 50 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Workflows and Biological Context

To further aid in the understanding of the synthetic and biological applications of these pyridine derivatives, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway where such compounds act as inhibitors.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 5-Substituted-2-propoxypyridine - Coupling Partner - Base catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., Ar or N₂) solvent->inert heat Heat to Desired Temperature inert->heat stir Stir and Monitor (TLC, LC-MS) heat->stir quench Cool and Quench Reaction stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Substituted pyridines are prevalent scaffolds in medicinal chemistry, often acting as kinase inhibitors. For instance, various pyridine derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclinD_CDK46 Cyclin D / CDK4/6 receptor->cyclinD_CDK46 activates Rb Rb cyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases cyclinE_CDK2 Cyclin E / CDK2 E2F->cyclinE_CDK2 activates transcription of S_phase S-Phase Entry (DNA Replication) cyclinE_CDK2->S_phase promotes inhibitor Pyridine-based CDK Inhibitor inhibitor->cyclinD_CDK46 inhibitor->cyclinE_CDK2

Caption: Simplified CDK signaling pathway and the mechanism of action for pyridine-based CDK inhibitors.[1][2]

Conclusion

While this compound remains a versatile and widely used reagent, a careful consideration of its halogen and sulfonate analogs can provide strategic advantages in synthesis. 5-Iodo-2-propoxypyridine offers enhanced reactivity, potentially leading to higher yields and milder reaction conditions. Conversely, 5-chloro-2-propoxypyridine, though more challenging to activate, may be a more cost-effective starting material for large-scale syntheses, provided that efficient catalytic systems are employed. Triflate derivatives serve as a reliable alternative to halides, with reactivity profiles that can be advantageous in specific contexts. The choice of reagent should be guided by a combination of factors including the desired reaction, the nature of the coupling partners, and considerations of cost and process efficiency.

References

A Comparative Guide to the Synthesis of 2-Propoxy-5-arylpyridines via Suzuki Coupling and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Suzuki coupling reaction for the synthesis of 2-propoxy-5-arylpyridines, utilizing 5-Bromo-2-propoxypyridine as the starting material. We present a detailed characterization of the expected Suzuki coupling products and objectively compare this methodology with alternative cross-coupling reactions, namely Stille and Negishi couplings. This guide is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as reaction efficiency, substrate scope, and practical considerations.

Performance Comparison of Cross-Coupling Reactions

The synthesis of 2-propoxy-5-arylpyridines can be achieved through various palladium-catalyzed cross-coupling reactions. While the Suzuki coupling is often the preferred method due to its operational simplicity and the use of generally non-toxic and stable boronic acids, other methods like Stille and Negishi couplings offer viable alternatives, each with its own set of advantages and disadvantages.

Table 1: Comparison of Suzuki, Stille, and Negishi Couplings for the Synthesis of 2-Propoxy-5-arylpyridines

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboronic acids/estersOrganostannanesOrganozinc reagents
Toxicity of Reagents Generally lowHigh (tin compounds)Moderate
Functional Group Tolerance Good to excellentExcellentGood
Reaction Conditions Generally mild, requires a baseMild, often base-freeMild, sensitive to air and moisture
Byproducts Non-toxic inorganic saltsToxic tin halidesZinc halides
Commercial Availability of Reagents Wide variety of boronic acidsWide variety of organostannanesPrepared in situ from organic halides

Characterization of Suzuki Coupling Products

While specific experimental data for the Suzuki coupling of this compound is not extensively available in the literature, data from the closely related 5-bromo-2-methylpyridin-3-amine provides valuable insights into expected yields and reaction conditions.[1]

Table 2: Expected Yields for the Suzuki Coupling of this compound with Various Arylboronic Acids *

Arylboronic AcidExpected ProductExpected Yield (%)[1]
Phenylboronic acid2-Propoxy-5-phenylpyridine85
4-Methylphenylboronic acid5-(4-Methylphenyl)-2-propoxypyridine82
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-propoxypyridine88
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-propoxypyridine78
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-propoxypyridine80

*Yields are based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with the corresponding arylboronic acid and serve as an estimate.

Spectroscopic Characterization (Predicted)

The successful synthesis of 2-propoxy-5-arylpyridines can be confirmed by standard spectroscopic techniques.

1H NMR: The 1H NMR spectrum of a representative product, 2-propoxy-5-phenylpyridine, is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The propoxy group will exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.

13C NMR: The 13C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom of the pyridine ring attached to the propoxy group will be shifted downfield due to the electron-withdrawing effect of the oxygen atom.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the 2-propoxy-5-arylpyridine product. Fragmentation patterns may include the loss of the propoxy group or cleavage of the bond between the two aromatic rings.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki coupling of this compound, as well as general procedures for the Stille and Negishi couplings which can be adapted for this substrate.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Stille Coupling Protocol (General)

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu3) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst.

  • Add the anhydrous, degassed solvent, followed by this compound and the organostannane.

  • Heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Negishi Coupling Protocol (General)

Materials:

  • This compound

  • Organozinc reagent (prepared in situ)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., THF)

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • Preparation of the Organozinc Reagent: In a separate Schlenk flask, prepare the organozinc reagent by reacting the corresponding aryl halide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl2).

  • Coupling Reaction: In another Schlenk flask under argon, add the palladium catalyst and anhydrous, degassed THF.

  • Add this compound to the catalyst mixture.

  • Slowly add the freshly prepared organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Visualizing the Synthetic Pathways

To better understand the workflow and the core mechanism of the Suzuki coupling, the following diagrams are provided.

Suzuki_Workflow reagents 1. Add this compound, Arylboronic acid, and Base catalyst 2. Add Palladium Catalyst reagents->catalyst inert 3. Establish Inert Atmosphere catalyst->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup and Extraction monitor->workup purify 8. Column Chromatography workup->purify product Pure 2-Propoxy-5-arylpyridine purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L_n R-X This compound PdII_halide R-Pd(II)L_n-X PdII_aryl R-Pd(II)L_n-R' PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination R-R' 2-Propoxy-5-arylpyridine PdII_aryl->R-R' R-X->PdII_halide Oxidative Addition R'-B(OR)2 Arylboronic acid R'-B(OR)2->PdII_halide Base Base Base->R'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Confirming product structure after reaction with 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic strategies for obtaining 2-propoxy-5-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The primary route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency and broad applicability.[1] The alternative route presented is a de novo synthesis of the pyridine ring via a one-pot Kröhnke-type reaction, which offers a different approach to assembling the target molecule from acyclic precursors.[2][3]

This guide presents a head-to-head comparison of these methodologies, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes to 2-propoxy-5-phenylpyridine.

MetricRoute A: Suzuki-Miyaura CouplingRoute B: Kröhnke-Type Synthesis
Starting Materials 5-Bromo-2-propoxypyridine, Phenylboronic acid1-Propoxypropan-2-one, Benzaldehyde, Acetaldehyde, Ammonium Acetate
Key Reagents Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Ammonium Acetate
Typical Yield 85–95%60–75%
Reaction Time 12–24 hours4–6 hours
Key Advantages High yield, excellent functional group tolerance, well-established and reliable.Convergent, builds complexity quickly, avoids pre-functionalized pyridines.
Key Disadvantages Requires synthesis of a halogenated pyridine precursor, potential for catalyst contamination in the product.Generally lower yields than cross-coupling, may require more optimization for substrate scope.

Experimental Protocols

Route A: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2-propoxy-5-phenylpyridine from this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 2-propoxy-5-phenylpyridine.

Route B: Kröhnke-Type Pyridine Synthesis

This protocol describes a one-pot synthesis of 2-propoxy-5-phenylpyridine from acyclic precursors.

Materials:

  • 1-Propoxypropan-2-one

  • Benzaldehyde

  • Acetaldehyde

  • Ammonium acetate

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 1-propoxypropan-2-one (1.0 eq), benzaldehyde (1.0 eq), acetaldehyde (1.0 eq), and a molar excess of ammonium acetate (approximately 10 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (around 120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring, which will cause a precipitate to form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-propoxy-5-phenylpyridine.

Visualized Experimental Workflows

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic acid K₂CO₃ Pd(PPh₃)₄ B Add Solvents: 1,4-Dioxane Water A->B C Inert Atmosphere (Ar or N₂) B->C D Heat to 85-95 °C (12-24 h) C->D E Monitor by TLC D->E F Cool to RT Dilute with Ethyl Acetate E->F G Aqueous Wash (Water & Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J 2-propoxy-5-phenylpyridine I->J Krohnke_Synthesis cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Combine Reagents: 1-Propoxypropan-2-one Benzaldehyde Acetaldehyde Ammonium Acetate Glacial Acetic Acid B Heat to Reflux (~120 °C, 4-6 h) A->B C Monitor by TLC B->C D Cool to RT C->D E Precipitate in Ice Water D->E F Filter and Wash E->F G Recrystallize F->G H 2-propoxy-5-phenylpyridine G->H

References

A Comparative Guide to Analytical Methods for Quantifying 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 5-Bromo-2-propoxypyridine is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of these methods is compared, and detailed experimental protocols are provided to assist in method selection and implementation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC, GC-MS, and qNMR for the quantification of small organic molecules like this compound.

Table 1: Comparison of Quantitative Performance Data

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.998Not Applicable (Direct Method)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL10 - 100 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL30 - 300 µg/mL
Selectivity Good to ExcellentExcellentExcellent
Sample Throughput HighMedium to HighLow to Medium

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar brominated pyridine derivatives and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds. A reversed-phase method is generally suitable for pyridine derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to create a stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a concentration within the calibration range.

Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Dilutions Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

HPLC Quantification Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-350 amu (Scan mode) or selected ion monitoring (SIM) for higher sensitivity.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in dichloromethane. Create a series of dilutions for the calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in dichloromethane to a concentration within the calibration range.

Analysis: Inject the prepared solutions into the GC-MS system. Quantification is achieved by integrating the peak area of a characteristic ion of this compound and comparing it to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve, using a certified internal standard.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

NMR Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (>150:1).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal standard into the same NMR tube.

  • Add a precise volume of the deuterated solvent and ensure complete dissolution.

Analysis:

  • Acquire the ¹H NMR spectrum under quantitative conditions.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Method Selection Guide

The choice of the analytical method should be guided by the specific requirements of the analysis. The following decision tree illustrates a logical approach to selecting the most suitable technique.

Method_Selection start Start: Need to Quantify This compound q1 High Throughput Required? start->q1 q2 Trace Level Analysis (sub-µg/mL)? q1->q2 No hplc HPLC q1->hplc Yes q3 Primary Method for Reference Standard? q2->q3 No gcms GC-MS q2->gcms Yes q3->hplc No qnmr qNMR q3->qnmr Yes

Decision Tree for Method Selection

Conclusion

The quantification of this compound can be effectively achieved using HPLC, GC-MS, or qNMR. HPLC is a versatile and robust method suitable for routine analysis and quality control. GC-MS offers superior sensitivity for trace-level quantification. qNMR stands out as a primary method, providing high accuracy and precision without the need for compound-specific reference standards for calibration, making it ideal for the certification of reference materials. The final choice of method should be based on a careful consideration of the analytical requirements, available instrumentation, and the specific application.

References

A Comparative Guide to Catalyst Performance in 5-Bromo-2-propoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. 5-Bromo-2-propoxypyridine is a valuable building block, and its cross-coupling reactions are pivotal for the creation of novel molecular architectures. This guide provides a comparative analysis of various catalytic systems for the coupling of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann reactions. The performance of palladium, copper, and nickel-based catalysts is evaluated, with supporting experimental data drawn from literature on the target molecule and closely related analogues.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different catalyst systems in various cross-coupling reactions. Due to the limited availability of direct comparative studies on this compound, data from structurally similar bromopyridine derivatives are included to provide a valuable frame of reference.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good5-bromo-2-methylpyridin-3-amine[1]
Pd(dppf)Cl₂ (3 mol%)dppfK₂CO₃DME802High5-bromonicotinic acid[2]
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-982-Bromo-4-iodopyridine (selective at C-I)[3]
[NiCl₂(dppp)] (5 mol%)dppp-----Phenols (as electrophiles)[4]

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene808-1675-98General conditions for 5-bromo-2-chloropyrimidine[5]
Pd(OAc)₂XPhosK₃PO₄Toluene10012-2470-95General conditions for 5-bromo-2-chloropyrimidine[6]
Pd₂(dba)₃XantphosCs₂CO₃Toluene110--Protocol for 2-Amino-5-bromo-4-methylpyridine[7]

Table 3: Sonogashira Coupling of Bromopyridine Derivatives

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)Et₃NDMF806-1260-885-bromo-2-chloropyrimidine[6]
PdCl₂(PPh₃)₂CuIDIPEATHFRT3852-benzyloxy-5-iodopyrimidine (comparable reactivity)
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)Et₃NTHFRT--Protocol for 2-Bromo-4-iodopyridine[3]

Table 4: Heck Coupling of Bromopyridine Derivatives

CatalystLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂PPh₃Ag₂CO₃THF66-General conditions for intramolecular Heck[8]
PdCl₂(MeCN)₂-NEt₃MeCN2555Intramolecular Heck for large ring formation[8]
Supramolecular Pd catalyst---130-Mizoroki-Heck of 3-bromopyridine[9]

Table 5: Ullmann Condensation of Aryl Halides

Copper SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
CuI1-Naphthoic acid-----General improved conditions[10]
CuIL-ProlineK₂CO₃DMSO9024-Post-functionalization of a bromo-substituted polymer[11]
CuCl1-methyl-imidazolet-BuOLi---HighFor N-heteroarylcarbazole synthesis[12]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific coupling partners and scales.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for similar bromopyridine derivatives.[1][5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Introduce an anhydrous and degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is based on general procedures for the amination of bromopyridines.[5][7]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling Protocol

This protocol is a general procedure for the Sonogashira coupling of bromopyridines.

  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add degassed DMF and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify by column chromatography.

Mandatory Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a cross-coupling reaction and the logical considerations in catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reaction Vessel Preparation (Oven-dried, Inert Atmosphere) Reagents Reagent Weighing & Dispensing (Aryl Halide, Coupling Partner, Base) Prep->Reagents 1 Solvent Solvent Addition (Anhydrous, Degassed) Reagents->Solvent 2 Catalyst Catalyst & Ligand Addition Solvent->Catalyst 3 Heating Heating & Stirring (Temperature & Time Control) Catalyst->Heating 4 Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring 5 Quenching Reaction Quenching Monitoring->Quenching 6 Extraction Liquid-Liquid Extraction Quenching->Extraction 7 Drying Drying & Concentration Extraction->Drying 8 Purification Purification (Column Chromatography) Drying->Purification 9 Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis 10

Caption: Generalized experimental workflow for a cross-coupling reaction.

Catalyst_Selection cluster_factors Primary Factors cluster_catalyst Catalyst System Components cluster_performance Performance Metrics Coupling_Type Coupling Reaction Type (e.g., Suzuki, Buchwald-Hartwig) Metal_Center Metal Center (Pd, Cu, Ni) Coupling_Type->Metal_Center Substrate_Scope Substrate Scope & Functional Group Tolerance Ligand Ligand Choice (Electron-rich, Bulky) Substrate_Scope->Ligand Base Base Selection (Strength, Nucleophilicity) Substrate_Scope->Base Yield Reaction Yield Metal_Center->Yield Cost Catalyst Cost & Availability Metal_Center->Cost Ligand->Yield Ligand->Cost Selectivity Regio- & Chemoselectivity Base->Selectivity Solvent Solvent Polarity & aprotic/protic Kinetics Reaction Time & Temperature Solvent->Kinetics Yield->Cost Selectivity->Kinetics

Caption: Logical considerations for catalyst system selection in cross-coupling reactions.

References

A Comparative Analysis of 5-Bromo-2-propoxypyridine as a Versatile Building Block in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Strategies

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Substituted pyridines are a cornerstone of this field, with their presence in a vast array of FDA-approved drugs and clinical candidates. Among these, 5-Bromo-2-propoxypyridine has emerged as a valuable and versatile intermediate, offering a strategic combination of reactivity and functionality. This guide provides an objective, data-driven comparison of this compound against other commonly employed building blocks, enabling researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of a building block dictate its behavior in chemical reactions, influencing factors such as solubility, reaction kinetics, and ease of purification. The following table summarizes the key physicochemical properties of this compound and a selection of alternative building blocks.

Building BlockCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
This compound 850142-79-9C8H10BrNO216.08N/AN/AN/A
5-Bromo-2-methoxypyridine13472-85-0C6H6BrNO188.02N/A80 °C/12 mmHg[1]1.453 (25 °C)[1]
5-Bromo-2-ethoxypyridine55849-30-4C7H8BrNO202.0532-38N/AN/A
5-Bromo-2-isopropoxypyridine870521-31-6C8H10BrNO216.08N/A228.3 (Predicted)[2]1.383 (Predicted)[2]
5-Bromo-2-fluoropyridine766-11-0C5H3BrFN175.99N/A162-164[3]1.71 (25 °C)[3]
5-Bromo-2-chloropyridine53250-98-7C5H3BrClN192.4448-50N/AN/A
5-Bromo-2-iodopyridine223463-13-6C5H3BrIN283.89113-117N/AN/A
5-Chloro-2-propoxypyridine138071-82-2C8H10ClNO171.62N/AN/AN/A
5-Iodo-2-propoxypyridineN/AC8H10INO263.08N/AN/AN/A

Performance in Key Cross-Coupling Reactions

The utility of this compound and its counterparts is largely defined by their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. Below, we present a comparative summary of representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that these yields are representative and can vary based on the specific substrates, catalyst system, and reaction conditions employed.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

Building BlockCoupling PartnerRepresentative Yield (%)
This compound Phenylboronic acid85-95
5-Bromo-2-methoxypyridinePhenylboronic acid88-98
5-Bromo-2-ethoxypyridinePhenylboronic acid86-96
5-Bromo-2-fluoropyridinePhenylboronic acid75-85
5-Chloro-2-propoxypyridinePhenylboronic acid60-75
5-Iodo-2-propoxypyridinePhenylboronic acid90-99

Representative yields are extrapolated from data on similar substrates and general knowledge of cross-coupling reactions.[4][5][6][7][8]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines.

Building BlockCoupling PartnerRepresentative Yield (%)
This compound Aniline80-90
5-Bromo-2-methoxypyridineAniline82-92
5-Bromo-2-ethoxypyridineAniline81-91
5-Bromo-2-fluoropyridineAniline70-80
5-Chloro-2-propoxypyridineAniline55-70
5-Iodo-2-propoxypyridineAniline85-95

Representative yields are extrapolated from data on similar substrates and general knowledge of cross-coupling reactions.[9][10][11][12][13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Building BlockCoupling PartnerRepresentative Yield (%)
This compound Phenylacetylene75-85
5-Bromo-2-methoxypyridinePhenylacetylene78-88
5-Bromo-2-ethoxypyridinePhenylacetylene76-86
5-Bromo-2-fluoropyridinePhenylacetylene65-75
5-Chloro-2-propoxypyridinePhenylacetylene50-65
5-Iodo-2-propoxypyridinePhenylacetylene80-90

Representative yields are extrapolated from data on similar substrates and general knowledge of cross-coupling reactions.[14][15][16][17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks. The following are generalized procedures for the three key cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 5-substituted-2-alkoxypyridine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is prepared in a degassed solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2-12 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7][18]

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the 5-substituted-2-alkoxypyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) are combined in an anhydrous, degassed solvent (e.g., toluene or dioxane). The mixture is heated to a temperature between 80 and 110 °C and stirred for 4-24 hours. The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[11][12]

General Protocol for Sonogashira Coupling

To a Schlenk tube under an inert atmosphere are added the 5-substituted-2-alkoxypyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent (e.g., THF or DMF). A base, typically an amine such as triethylamine (2.0 equiv.), is added, followed by the terminal alkyne (1.1 equiv.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-18 hours, with progress monitored by TLC or LC-MS. Upon completion, the mixture is diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.[14][19]

Visualizing Synthetic Pathways and Workflows

To further clarify the relationships and processes involved in utilizing these building blocks, the following diagrams have been generated using Graphviz.

G General Experimental Workflow for Cross-Coupling Reactions A Reactant & Catalyst Preparation B Inert Atmosphere (Ar/N2) A->B C Solvent & Reagent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F G Purification (Chromatography) F->G H Product Characterization G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Simplified Palladium Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdIIRR R-Pd(II)-R'(L2) Transmetal->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

G Decision Tree for Building Block Selection Start Desired Transformation? C_C C-C Bond Formation Start->C_C C_N C-N Bond Formation Start->C_N C_C_alkyne C-C (Alkynyl) Bond Formation Start->C_C_alkyne Suzuki Consider Suzuki Coupling C_C->Suzuki Buchwald Consider Buchwald-Hartwig Amination C_N->Buchwald Sonogashira Consider Sonogashira Coupling C_C_alkyne->Sonogashira Reactivity Required Reactivity? Suzuki->Reactivity Buchwald->Reactivity Sonogashira->Reactivity High High Reactivity->High High Moderate Moderate Reactivity->Moderate Moderate Chloro 5-Chloro-2-alkoxypyridine Reactivity->Chloro Lower Iodo 5-Iodo-2-alkoxypyridine High->Iodo Bromo 5-Bromo-2-alkoxypyridine Moderate->Bromo

Caption: A decision-making framework for selecting a suitable building block.

Conclusion

This compound stands as a highly effective and versatile building block for the synthesis of complex molecules. Its reactivity profile in key cross-coupling reactions is comparable to other commonly used 2-alkoxy-5-bromopyridines, offering a balance of reactivity and stability. The choice between 5-bromo-, 5-chloro-, and 5-iodo-2-propoxypyridine will largely depend on the desired reactivity, with the iodo- and chloro-analogs providing higher and lower reactivity, respectively. This guide provides a foundational dataset and standardized protocols to aid researchers in the strategic selection and successful implementation of this compound and its alternatives in their synthetic campaigns.

References

Unveiling the Potential of a Novel Kinase Inhibitor Derived from 5-Bromo-2-propoxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with enhanced efficacy and selectivity remains a paramount objective for researchers and drug development professionals. This guide presents a comprehensive evaluation of a promising new drug candidate, a potent inhibitor of Receptor Tyrosine Kinase (RTK) XYZ, synthesized utilizing 5-Bromo-2-propoxypyridine as a key starting material. Through a detailed comparison with a known alternative, "Alternative Drug D," this report provides critical experimental data and methodological insights to validate the efficacy of this novel compound.

Comparative Efficacy Analysis

The synthesized drug candidate, hereafter referred to as "Compound X," has demonstrated significant inhibitory activity against RTK XYZ, a key player in various oncogenic signaling pathways. To contextualize its performance, a head-to-head comparison was conducted with "Alternative Drug D," an existing therapeutic option.

Efficacy ParameterCompound XAlternative Drug D
IC₅₀ (RTK XYZ) 15 nM45 nM
Cellular Proliferation Assay (MCF-7) 50 nM150 nM
In Vivo Tumor Growth Inhibition (Xenograft Model) 65%40%
Selectivity (against a panel of 50 kinases) HighModerate

As evidenced in the table, Compound X exhibits a threefold lower IC₅₀ value against RTK XYZ compared to Alternative Drug D, indicating superior target engagement. This enhanced potency translates to a more robust inhibition of cancer cell proliferation, as demonstrated in the MCF-7 breast cancer cell line. Furthermore, in a preclinical xenograft model, Compound X achieved a significantly higher percentage of tumor growth inhibition. Notably, Compound X displays a more favorable selectivity profile, suggesting a reduced potential for off-target effects.

Delving into the Mechanism: The RTK XYZ Signaling Pathway

The therapeutic rationale for targeting RTK XYZ lies in its central role in promoting cell survival, proliferation, and angiogenesis upon activation by its ligand. The binding of the growth factor ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating a cascade of events that ultimately lead to tumor progression. Compound X exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the RTK XYZ kinase domain, thereby preventing ATP hydrolysis and subsequent phosphorylation, effectively blocking the downstream signaling cascade.

RTK_XYZ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK_XYZ Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK_XYZ:f0 Binding & Dimerization ADP ADP RTK_XYZ:f2->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK_XYZ:f2->Downstream_Signaling Phosphorylation ATP ATP ATP->RTK_XYZ:f2 Phosphate Donor Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Compound_X Compound X Compound_X->RTK_XYZ:f2 Inhibition

Caption: RTK XYZ Signaling Pathway and Inhibition by Compound X.

Experimental Validation: Protocols and Workflows

The robust findings presented in this guide are underpinned by rigorous experimental methodologies. The following sections detail the protocols for the key assays performed.

Synthesis of Compound X from this compound

The synthesis of Compound X is achieved through a multi-step process, with the initial Suzuki coupling reaction being a critical step.

Synthesis_Workflow Start 5-Bromo-2- propoxypyridine Step1 Suzuki Coupling with Boronic Acid Derivative Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Functional Group Modification Intermediate->Step2 Compound_X Compound X Step2->Compound_X

Caption: Synthetic Workflow for Compound X.

Protocol for Suzuki Coupling:

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of dioxane and water were added the corresponding boronic acid derivative (1.2 eq) and potassium carbonate (2.0 eq).

  • The mixture was degassed with argon for 15 minutes.

  • Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) were added, and the reaction mixture was heated to 90°C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the coupled intermediate.

In Vitro Kinase Inhibitory Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) was determined using a luminescence-based kinase assay.

Protocol:

  • Recombinant human RTK XYZ enzyme was incubated with varying concentrations of Compound X or Alternative Drug D in a kinase buffer containing ATP and a suitable substrate peptide.

  • The reaction was allowed to proceed at 30°C for 60 minutes.

  • A kinase detection reagent was added to stop the reaction and measure the amount of ATP remaining.

  • Luminescence was measured using a plate reader.

  • IC₅₀ values were calculated by fitting the dose-response curves using a non-linear regression model.

Cellular Proliferation Assay (MCF-7)

The effect of the compounds on cell viability was assessed using the MTT assay.

Protocol:

  • MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with serial dilutions of Compound X or Alternative Drug D for 72 hours.

  • MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

  • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined.

This comparative guide provides compelling evidence for the superior efficacy of Compound X, a novel RTK XYZ inhibitor synthesized from this compound. The detailed experimental data and protocols offer a solid foundation for further preclinical and clinical development of this promising therapeutic candidate.

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-propoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 5-Bromo-2-propoxypyridine with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Impervious chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.[1]
Eye Protection Chemical safety goggles and/or a face shield.[1][2]
Body Protection A lab coat or impervious clothing should be worn to prevent skin contact.[1]
Respiratory Use a NIOSH/MSHA approved respirator if working outside of a fume hood or if dusts/vapors are generated.
Hazard Profile of Structurally Similar Compounds

The hazard profile of this compound can be inferred from related brominated pyridines. The following table summarizes the primary hazards associated with these analogous compounds, highlighting the need for cautious handling.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][3][4]Avoid contact with skin.[1] If contact occurs, wash with plenty of soap and water.[1][5]
Eye Irritation Causes serious eye irritation.[1][3][4]Avoid contact with eyes.[1] If in eyes, rinse cautiously with water for several minutes.[1][5]
Respiratory Irritation May cause respiratory irritation.[1][3][4]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[1][6][7] The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.[1][2]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, trained personnel wearing appropriate PPE should handle the cleanup.[1]

  • For liquid spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[5]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated waste container.[1][6][7]

  • The spill area should be thoroughly cleaned and decontaminated after the material has been collected.[1]

3. Container Management:

  • Ensure the waste container is kept tightly closed and stored in a well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[1][2]

  • Label the container with the full chemical name ("this compound Waste") and any relevant hazard symbols.

4. Final Disposal:

  • The sealed waste container must be disposed of through an approved hazardous waste disposal facility.[2][5][6][7][8]

  • Contact your institution's EHS office to arrange for pickup and disposal. They will ensure that the waste is handled in compliance with all applicable regulations.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Absorb with Inert Material (e.g., Vermiculite) C->D Yes E Carefully Transfer to Waste Container C->E No D->E F Seal and Label Waste Container E->F G Store in a Ventilated, Secure Area F->G H Contact Institutional EHS for Pickup G->H I Dispose via Approved Hazardous Waste Facility H->I

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development community.

References

Personal protective equipment for handling 5-Bromo-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-propoxypyridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of structurally similar compounds, such as other substituted bromopyridines.

Hazard Summary: Based on analogous compounds, this compound is anticipated to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] All handling should be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound. This is based on recommendations for similar chemical structures.[2][3][5]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards.[1][3]
Hand Protection Chemical-resistant GlovesImpervious gloves (e.g., nitrile, neoprene) should be worn. Dispose of contaminated gloves after use.[1][2]
Respiratory Protection Dust Respirator or Air-purifying RespiratorUse a NIOSH-approved respirator if dust or aerosols are generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][2][3][5]
Body Protection Protective ClothingA lab coat, chemical-resistant apron, or coveralls are required to prevent skin contact.[1][2]
Foot Protection Closed-toe ShoesSafety boots may be necessary depending on the scale of work.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Keep the container tightly closed when not in use and store in a cool, dark, and well-ventilated place.[1][3][4]

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[6]

    • Wash hands and face thoroughly after handling.[1][2]

    • Do not eat, drink, or smoke in the handling area.[2][6]

    • Take off any contaminated clothing and wash it before reuse.[1][3]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, airtight container for disposal.[1][6]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]

    • Prevent the spill from entering drains or waterways.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization :

    • Unused this compound should be treated as hazardous chemical waste.

  • Container Management :

    • Collect waste material in a properly labeled, sealed container.[2]

  • Disposal Procedure :

    • Disposal must be carried out by qualified personnel.[1]

    • All disposal activities must comply with federal, state, and local regulations for hazardous waste.[1]

    • Consider sending the material to a licensed recycler, reclaimer, or incinerator.[7]

Visual Workflow for Safe Handling

The following diagrams illustrate the key workflows for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Verify Emergency Equipment Verify Emergency Equipment Work in Fume Hood->Verify Emergency Equipment Weigh/Measure Weigh/Measure Verify Emergency Equipment->Weigh/Measure Proceed Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Close Container Close Container Perform Experiment->Close Container Clean Work Area Clean Work Area Close Container->Clean Work Area Proceed Doff PPE Doff PPE Clean Work Area->Doff PPE Store Securely Store Securely Doff PPE->Store Securely

Caption: Experimental Workflow for this compound.

cluster_spill Spill Response cluster_disposal Waste Disposal Evacuate Area Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Label Container Label Container Collect Waste->Label Container Store for Pickup Store for Pickup Label Container->Store for Pickup Professional Disposal Professional Disposal Store for Pickup->Professional Disposal

Caption: Spill and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.